Moracin C
Descripción
Structure
2D Structure
3D Structure
Propiedades
IUPAC Name |
5-(6-hydroxy-1-benzofuran-2-yl)-2-(3-methylbut-2-enyl)benzene-1,3-diol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18O4/c1-11(2)3-6-15-16(21)7-13(8-17(15)22)18-9-12-4-5-14(20)10-19(12)23-18/h3-5,7-10,20-22H,6H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZTGHWUWBQNCCOH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CCC1=C(C=C(C=C1O)C2=CC3=C(O2)C=C(C=C3)O)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70219182 | |
| Record name | 1,3-Benzenediol, 5-(6-hydroxy-2-benzofuranyl)-2-(3-methyl-2-butenyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70219182 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
310.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Moracin C | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0033310 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
69120-06-5 | |
| Record name | Moracin C | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=69120-06-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Moracin C | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0069120065 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1,3-Benzenediol, 5-(6-hydroxy-2-benzofuranyl)-2-(3-methyl-2-butenyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70219182 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | MORACIN C | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/TGZ4GH2N64 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | Moracin C | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0033310 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
198 - 199 °C | |
| Record name | Moracin C | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0033310 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Foundational & Exploratory
Moracin C: A Technical Guide to its Natural Sources and Isolation for Researchers
For Immediate Release
This whitepaper provides a comprehensive technical overview of Moracin C, a naturally occurring benzofuran with significant anti-inflammatory and other biological activities. Addressed to researchers, scientists, and professionals in drug development, this document details the primary natural sources of this compound, presents quantitative data on its occurrence, and offers detailed experimental protocols for its isolation and purification. Furthermore, it elucidates the compound's interaction with key signaling pathways.
Natural Sources of this compound
This compound is a secondary metabolite found predominantly in plants belonging to the Moraceae family, particularly within the genus Morus (mulberry) and Artocarpus. The primary documented sources include:
-
Morus alba L. (White Mulberry): The root bark is a significant source of this compound.[1] Additionally, the leaves, especially when subjected to biotic or abiotic stress such as fungal infection or UV-C irradiation, have been shown to accumulate this compound.[2][3]
-
Artocarpus heterophyllus Lam. (Jackfruit): The wood of the jackfruit tree has been identified as a source of this compound.[4][5][6]
-
Other Morus Species: this compound has also been reported in other mulberry species, including Morus nigra (Black Mulberry), Morus mesozygia, Morus cathayana, and Morus wittiorum.[1]
Quantitative Analysis of this compound in Natural Sources
The concentration of this compound in its natural sources can vary depending on the plant part, geographical location, and environmental conditions. While precise quantitative data is often study-specific, the following table summarizes available information to provide a comparative overview.
| Natural Source | Plant Part | Extraction Solvent/Method | Reported Yield/Content |
| Morus alba L. | Leaves (UV-C Irradiated) | 70% Aqueous Methanol | 2 to 16-fold increase in moracins compared to non-irradiated leaves.[2][3] |
| Morus alba L. | Root Bark | Not specified | Identified as a source.[1] |
| Artocarpus heterophyllus | Wood | Methanol | Identified as a constituent.[4][5][6] |
| Morus nigra | Root Bark | Not specified | Identified as a source.[1] |
Experimental Protocols for Isolation and Purification
The isolation of this compound from its natural sources typically involves solvent extraction followed by chromatographic purification. The following protocols are based on methodologies described in the scientific literature.
Extraction from Morus alba Leaves
This protocol is adapted from a bioassay-guided fractionation of UV-C irradiated mulberry leaves.[2][3]
-
Plant Material Preparation: Freshly harvested Morus alba leaves are subjected to UV-C irradiation to induce the production of phytoalexins, including this compound. The leaves are then dried in an oven at a controlled temperature (e.g., 40-50°C) and ground into a fine powder.
-
Solvent Extraction: The powdered leaf material is extracted with 70% aqueous methanol. This can be performed using maceration, sonication, or Soxhlet extraction to ensure exhaustive extraction of the target compounds.
-
Solvent Partitioning (Fractionation):
-
The crude methanol extract is concentrated under reduced pressure to remove the methanol.
-
The resulting aqueous suspension is then sequentially partitioned with solvents of increasing polarity, such as n-hexane, diethyl ether, ethyl acetate, and n-butanol.
-
The fractions are collected, and the solvent is evaporated. This compound is typically enriched in the less polar fractions like diethyl ether or ethyl acetate.
-
Purification by Column Chromatography
The enriched fraction containing this compound is further purified using a combination of chromatographic techniques.
-
Silica Gel Column Chromatography:
-
The dried fraction is adsorbed onto a small amount of silica gel and loaded onto a silica gel column.
-
The column is eluted with a gradient of a non-polar solvent (e.g., n-hexane or chloroform) and a polar solvent (e.g., ethyl acetate or methanol).
-
Fractions are collected and monitored by Thin Layer Chromatography (TLC) using an appropriate solvent system and visualized under UV light. Fractions containing the compound with the same retention factor (Rf) as a this compound standard are pooled.
-
-
Preparative High-Performance Liquid Chromatography (HPLC):
-
For final purification, the semi-purified fractions are subjected to preparative HPLC on a C18 column.
-
A typical mobile phase would be a gradient of water (often with a small percentage of acid like formic or acetic acid to improve peak shape) and methanol or acetonitrile.
-
The elution is monitored by a UV detector at a wavelength where this compound shows maximum absorbance (e.g., around 280-320 nm).
-
The peak corresponding to this compound is collected, and the solvent is evaporated to yield the pure compound.
-
Signaling Pathway Interactions
This compound has been shown to exert its anti-inflammatory effects by modulating key signaling pathways, most notably the Nuclear Factor-kappa B (NF-κB) pathway.
Inhibition of the NF-κB Signaling Pathway
The anti-inflammatory activity of this compound is linked to its ability to interfere with the activation of the NF-κB pathway, a central regulator of the inflammatory response.[4] Specifically, this compound has been shown to reduce the nuclear translocation of the p65 subunit of NF-κB upon stimulation with lipopolysaccharide (LPS).[4]
Caption: General workflow for the isolation of this compound.
Caption: this compound inhibits the LPS-induced NF-κB pathway.
References
- 1. doktori.bibl.u-szeged.hu [doktori.bibl.u-szeged.hu]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. This compound, A Phenolic Compound Isolated from Artocarpus heterophyllus, Suppresses Lipopolysaccharide-Activated Inflammatory Responses in Murine Raw264.7 Macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. This compound, A Phenolic Compound Isolated from Artocarpus heterophyllus, Suppresses Lipopolysaccharide-Activated Inflammatory Responses in Murine Raw264.7 Macrophages - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the In Vitro Mechanism of Action of Moracin C
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the in vitro mechanisms of action of Moracin C, a natural phenolic compound. The information is compiled from various scientific studies to support further research and drug development initiatives. This document details the anti-inflammatory, antibacterial, and potential anticancer properties of this compound, presenting quantitative data, experimental protocols, and visual representations of its molecular interactions.
Core Anti-inflammatory Mechanism
This compound demonstrates significant anti-inflammatory properties by modulating key signaling pathways involved in the inflammatory response. In vitro studies, primarily using lipopolysaccharide (LPS)-stimulated murine RAW264.7 macrophages, have elucidated its primary mechanisms.[1][2]
Inhibition of Inflammatory Mediators
This compound effectively suppresses the production of critical inflammatory mediators. It inhibits the release of reactive oxygen species (ROS) and nitric oxide (NO), both of which are key players in inflammatory processes.[1][2][3][4][5] Furthermore, it downregulates the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), enzymes responsible for the production of NO and prostaglandins, respectively.[1][2][4]
Downregulation of Pro-inflammatory Cytokines
The compound has been shown to reduce the expression of several pro-inflammatory cytokines at both the mRNA and protein levels. These include interleukin-1β (IL-1β), interleukin-6 (IL-6), and tumor necrosis factor-α (TNF-α).[1][2][4]
Modulation of Signaling Pathways
The anti-inflammatory effects of this compound are attributed to its ability to interfere with major inflammatory signaling cascades.
-
NF-κB Pathway: this compound inhibits the activation of the nuclear factor-κB (NF-κB) pathway.[1][2][4] A key mechanistic step is the reduction of the nuclear translocation of the p65 subunit of NF-κB.[1][2]
-
MAPK Pathway: The compound also suppresses the phosphorylation of mitogen-activated protein kinases (MAPKs), including p38, extracellular signal-regulated kinase (ERK), and c-Jun N-terminal kinase (JNK).[1][2][4]
The following diagram illustrates the inhibitory effect of this compound on the LPS-induced inflammatory pathway.
Quantitative Data Summary
The following tables summarize the quantitative data on the in vitro effects of this compound from the cited literature.
| Target | Cell Line | Concentration Range | Effect | Reference |
| ROS Production | RAW264.7 | 1-50 µM | Inhibition of LPS-activated ROS release. | [4] |
| NO Production | RAW264.7 | 1-50 µM | Inhibition of LPS-activated NO release. | [4] |
| iNOS & COX-2 mRNA | RAW264.7 | 1-50 µM | Inhibition of LPS-induced mRNA expression. | [4] |
| iNOS & COX-2 Protein | RAW264.7 | 1-50 µM | Inhibition of LPS-induced protein expression. | [4] |
| Pro-inflammatory Cytokines (IL-1β, IL-6, TNF-α) | RAW264.7 | 1-50 µM | Inhibition of LPS-induced cytokine production. | [4] |
| MAPK Phosphorylation (p38, ERK, JNK) | RAW264.7 | 1-50 µM | Inhibition of LPS-induced phosphorylation. | [4] |
| S. aureus FabI | N/A (Enzyme Assay) | IC50: 83.8 µM | Inhibition of enoyl-ACP reductase activity. | [6] |
| S. aureus Growth | N/A (MIC Assay) | MIC: 32 µg/mL | Prevention of bacterial growth. | [6] |
| PCSK9 mRNA Expression | HepG2 | 20 µM | 44.9% inhibition of expression. | [7] |
Antibacterial and Other Mechanisms
Antibacterial Activity
This compound exhibits antibacterial properties, particularly against Staphylococcus aureus. It acts by inhibiting the enoyl-acyl carrier protein (ACP) reductase (FabI), an essential enzyme in bacterial fatty acid synthesis.[6] This inhibition disrupts the bacterial cell's ability to build its membrane, leading to growth arrest.[6]
Potential Anticancer Activity
While research on the direct anticancer effects of this compound is less extensive than for its anti-inflammatory properties, some studies suggest a potential role. It has been shown to suppress the expression of the proto-oncogenes c-fos and c-myc, which are associated with carcinogenesis.[8] Another study on a related compound, Moracin D, highlights apoptosis induction in prostate cancer cells, suggesting a possible area for further investigation with this compound.[9]
PCSK9 Inhibition
In the context of cardiovascular health, this compound has been identified as an inhibitor of proprotein convertase subtilisin/kexin type 9 (PCSK9) expression in HepG2 cells.[7][10][11][12][13] PCSK9 is a key regulator of LDL cholesterol levels, and its inhibition is a therapeutic target for hypercholesterolemia.[7][10][11][12][13]
Detailed Experimental Protocols
The following are detailed methodologies for key experiments used to characterize the in vitro mechanism of action of this compound.
Cell Culture and Treatment
-
Cell Line: Murine macrophage cell line RAW264.7.
-
Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.
-
Culture Conditions: Cells are maintained at 37°C in a humidified atmosphere of 5% CO2.
-
Treatment Protocol: Cells are pre-treated with various concentrations of this compound (e.g., 1, 10, 50 µM) for a specified duration (e.g., 2 hours) before stimulation with 1 µg/mL of lipopolysaccharide (LPS) for the indicated times.
Nitric Oxide (NO) Production Assay
This assay measures the accumulation of nitrite, a stable metabolite of NO, in the cell culture supernatant.
-
Reagent: Griess Reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine).
-
Procedure:
-
Collect 100 µL of cell culture supernatant from each well of a 96-well plate.
-
Add 100 µL of Griess Reagent to each supernatant sample.
-
Incubate the mixture at room temperature for 10 minutes.
-
Measure the absorbance at 540 nm using a microplate reader.
-
Quantify nitrite concentration by comparison with a sodium nitrite standard curve.
-
The workflow for a typical cell-based assay is depicted below.
Western Blot Analysis
This technique is used to detect and quantify the expression levels of specific proteins.
-
Procedure:
-
Lyse the treated cells using RIPA buffer containing protease and phosphatase inhibitors.
-
Determine protein concentration using a BCA protein assay kit.
-
Separate equal amounts of protein (e.g., 20-30 µg) by SDS-PAGE.
-
Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.
-
Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies (e.g., anti-iNOS, anti-COX-2, anti-p-p38, anti-p-ERK, anti-p-JNK, anti-β-actin) overnight at 4°C.
-
Wash the membrane with TBST and incubate with horseradish peroxidase (HRP)-conjugated secondary antibodies for 1 hour at room temperature.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Quantify band intensity using densitometry software, normalizing to a loading control like β-actin.
-
Quantitative Real-Time PCR (qRT-PCR)
This method is employed to measure the mRNA expression levels of target genes.
-
Procedure:
-
Isolate total RNA from treated cells using TRIzol reagent or a commercial RNA isolation kit.
-
Synthesize complementary DNA (cDNA) from the isolated RNA using a reverse transcription kit.
-
Perform qRT-PCR using a thermal cycler with specific primers for iNOS, COX-2, IL-1β, IL-6, TNF-α, and a housekeeping gene (e.g., GAPDH).
-
Use a SYBR Green-based detection method.
-
Calculate the relative gene expression using the 2-ΔΔCt method, normalizing to the housekeeping gene.
-
Conclusion
This compound exhibits a multi-faceted in vitro mechanism of action, with its anti-inflammatory properties being the most thoroughly characterized. Its ability to inhibit the NF-κB and MAPK signaling pathways positions it as a promising candidate for the development of therapeutics for inflammatory diseases. Furthermore, its activities as an antibacterial agent and a potential modulator of oncogenic and cholesterol-related pathways warrant further investigation. The data and protocols presented in this guide offer a solid foundation for researchers and drug development professionals to build upon in their exploration of this compound's therapeutic potential.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. selleckchem.com [selleckchem.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. This compound | ROS | NO Synthase | TargetMol [targetmol.com]
- 6. Chalcomoracin and this compound, new inhibitors of Staphylococcus aureus enoyl-acyl carrier protein reductase from Morus alba - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Synthesis of this compound and Its Derivatives with a 2-arylbenzofuran Motif and Evaluation of Their PCSK9 Inhibitory Effects in HepG2 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. scispace.com [scispace.com]
- 9. Moracin D induces apoptosis in prostate cancer cells via activation of PPAR gamma/PKC delta and inhibition of PKC alpha - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Synthesis of this compound and Its Derivatives with a 2-arylbenzofuran Motif and Evaluation of Their PCSK9 Inhibitory Effects in HepG2 Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. pure.dongguk.edu [pure.dongguk.edu]
- 13. researchgate.net [researchgate.net]
Anti-inflammatory Effects of Moracin C: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Moracin C, a phenolic compound, has demonstrated significant anti-inflammatory properties in preclinical studies. This technical guide provides an in-depth overview of the core anti-inflammatory effects of this compound, detailing its mechanisms of action, summarizing quantitative data, and outlining key experimental protocols. The information presented is intended to support further research and drug development efforts targeting inflammatory pathways. This compound has been isolated from various natural sources, including Artocarpus heterophyllus and Morus alba (mulberry).[1]
Mechanism of Action
This compound exerts its anti-inflammatory effects primarily through the modulation of key signaling pathways and the inhibition of pro-inflammatory mediators. In vitro studies using lipopolysaccharide (LPS)-stimulated RAW 264.7 murine macrophages have been instrumental in elucidating these mechanisms.
The principal mechanism of action involves the suppression of the NF-κB (Nuclear Factor-kappa B) and MAPK (Mitogen-Activated Protein Kinase) signaling pathways .[1][2] LPS, a component of the outer membrane of Gram-negative bacteria, activates Toll-like receptor 4 (TLR4), triggering a downstream cascade that leads to the activation of NF-κB and MAPKs (including p38, ERK, and JNK).[2] These transcription factors then orchestrate the expression of a wide array of pro-inflammatory genes.
This compound has been shown to interfere with this cascade at multiple points:
-
Inhibition of NF-κB Activation: this compound inhibits the phosphorylation and subsequent degradation of IκBα, the inhibitory protein that sequesters NF-κB in the cytoplasm.[2] This prevents the nuclear translocation of the active p65 subunit of NF-κB, thereby blocking the transcription of NF-κB target genes.[2]
-
Suppression of MAPK Phosphorylation: this compound reduces the phosphorylation of p38, ERK, and JNK in a dose-dependent manner in LPS-stimulated macrophages.[2][3] By inhibiting the activation of these kinases, this compound further dampens the inflammatory response.
The culmination of these actions is a significant reduction in the production of key inflammatory mediators, including:
-
Nitric Oxide (NO): this compound inhibits the expression of inducible nitric oxide synthase (iNOS), the enzyme responsible for the production of large amounts of NO during inflammation.[2][4]
-
Prostaglandins: It suppresses the expression of cyclooxygenase-2 (COX-2), a key enzyme in the synthesis of pro-inflammatory prostaglandins.[2][4]
-
Pro-inflammatory Cytokines: this compound reduces the production and mRNA expression of several critical pro-inflammatory cytokines, namely tumor necrosis factor-alpha (TNF-α), interleukin-1beta (IL-1β), and interleukin-6 (IL-6).[2][4][5]
-
Reactive Oxygen Species (ROS): The compound also exhibits the ability to inhibit the release of LPS-activated ROS.[6][7]
Quantitative Data
The following tables summarize the available quantitative data on the anti-inflammatory effects of this compound from in vitro studies.
| Parameter | Cell Line | Stimulant | IC50 Value | Reference |
| NO Production | RAW 264.7 | LPS | 7.70 µM | [2] |
| Inflammatory Mediator | Cell Line | Stimulant | This compound Concentration | % Inhibition / Effect | Reference |
| TNF-α Production | RAW 264.7 | LPS | 50 µM | 70.6% reduction | [2] |
| IL-1β Production | RAW 264.7 | LPS | 25 µM | Significant reduction | [2] |
| IL-6 Production | RAW 264.7 | LPS | 25 µM | Significant reduction | [2] |
Signaling Pathways and Experimental Workflows
Signaling Pathway Diagrams
The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways modulated by this compound.
Caption: NF-κB Signaling Pathway Inhibition by this compound.
Caption: MAPK Signaling Pathway Inhibition by this compound.
Experimental Workflow Diagram
Caption: In Vitro Anti-inflammatory Assay Workflow.
Experimental Protocols
The following are detailed methodologies for key experiments cited in the literature for assessing the anti-inflammatory effects of this compound.
Cell Culture and Treatment
-
Cell Line: RAW 264.7 murine macrophages.
-
Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Culture Conditions: 37°C in a humidified atmosphere of 5% CO2.
-
Treatment Protocol: Cells are typically seeded in appropriate well plates and allowed to adhere. They are then pre-treated with varying concentrations of this compound (e.g., 1, 10, 25, 50 µM) for a specified period (e.g., 2 hours) before stimulation with lipopolysaccharide (LPS) (e.g., 1 µg/mL) for a duration relevant to the specific assay (e.g., 30 minutes for phosphorylation studies, 24 hours for cytokine production).[2]
Nitric Oxide (NO) Production Assay (Griess Assay)
-
Principle: This colorimetric assay measures the concentration of nitrite (NO2-), a stable and nonvolatile breakdown product of NO.
-
Procedure:
-
After cell treatment, collect the cell culture supernatant.
-
Mix an equal volume of the supernatant with Griess reagent (typically a solution containing sulfanilamide and N-(1-naphthyl)ethylenediamine dihydrochloride in phosphoric acid).
-
Incubate the mixture at room temperature for 10-15 minutes to allow for the formation of a purple azo compound.
-
Measure the absorbance at approximately 540 nm using a microplate reader.
-
Quantify the nitrite concentration by comparing the absorbance to a standard curve generated with known concentrations of sodium nitrite.
-
Pro-inflammatory Cytokine Measurement (ELISA)
-
Principle: Enzyme-Linked Immunosorbent Assay (ELISA) is used to quantify the concentration of specific cytokines (TNF-α, IL-1β, IL-6) in the cell culture supernatant.
-
Procedure (General Sandwich ELISA):
-
Use commercially available ELISA kits (e.g., from Neobioscience Technology, Shenzhen, China, as cited in one study).[2]
-
Coat a 96-well plate with a capture antibody specific for the cytokine of interest.
-
Add cell culture supernatants to the wells and incubate to allow the cytokine to bind to the capture antibody.
-
Wash the plate to remove unbound substances.
-
Add a biotinylated detection antibody that binds to a different epitope on the cytokine.
-
Wash the plate and add an enzyme-conjugated streptavidin (e.g., horseradish peroxidase - HRP).
-
Wash the plate and add a substrate for the enzyme (e.g., TMB), which results in a color change.
-
Stop the reaction with a stop solution and measure the absorbance at the appropriate wavelength (e.g., 450 nm).
-
Calculate the cytokine concentration based on a standard curve.
-
Western Blot Analysis (iNOS, COX-2, and Signaling Proteins)
-
Principle: Western blotting is used to detect and quantify the expression levels of specific proteins in cell lysates.
-
Procedure:
-
Lyse the treated cells in a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a protein assay (e.g., BCA assay).
-
Denature equal amounts of protein from each sample by boiling in SDS-PAGE sample buffer.
-
Separate the proteins by size using SDS-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).
-
Block the membrane with a blocking solution (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.
-
Incubate the membrane with a primary antibody specific to the protein of interest (e.g., iNOS, COX-2, p-p38, p-ERK, p-JNK, IκBα, p65).
-
Wash the membrane and incubate with a secondary antibody conjugated to an enzyme (e.g., HRP).
-
Wash the membrane and detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Quantify the band intensities using densitometry software and normalize to a loading control (e.g., β-actin or GAPDH).
-
NF-κB Luciferase Reporter Assay
-
Principle: This assay measures the transcriptional activity of NF-κB by using a reporter plasmid containing the luciferase gene under the control of an NF-κB response element.
-
Procedure:
-
Transfect cells (e.g., RAW 264.7 or HEK293T) with an NF-κB luciferase reporter plasmid.
-
After allowing for plasmid expression, treat the cells with this compound followed by LPS stimulation.
-
Lyse the cells and add a luciferase substrate.
-
Measure the resulting luminescence using a luminometer. A decrease in luminescence in this compound-treated cells compared to LPS-only treated cells indicates inhibition of NF-κB transcriptional activity.
-
In Vivo Studies and Pharmacokinetics
Currently, there is a lack of publicly available data on the anti-inflammatory efficacy of this compound in established in vivo models of inflammation, such as the carrageenan-induced paw edema model.
However, a pharmacokinetic study in mice provides some insight into the in vivo behavior of this compound. Following a single oral gavage dose of 100 mg/kg, this compound was found to be rapidly and well-absorbed in the intestinal tract. It was highly distributed in the gastrointestinal tract, liver, kidneys, and lungs.[3] The terminal half-life was determined to be 256 minutes.[3] These findings suggest that this compound has favorable pharmacokinetic properties that would support its potential use as a systemic anti-inflammatory agent.
Conclusion
This compound demonstrates compelling anti-inflammatory effects in vitro, primarily by inhibiting the NF-κB and MAPK signaling pathways, leading to a reduction in the production of key pro-inflammatory mediators. The available quantitative data, although incomplete for some parameters, consistently supports its potent inhibitory activity, particularly against nitric oxide production. The detailed experimental protocols provided in this guide offer a framework for researchers to further investigate the anti-inflammatory potential of this compound. While the pharmacokinetic profile is promising, a critical next step in the development of this compound as a therapeutic agent is the evaluation of its efficacy in relevant in vivo models of inflammatory diseases.
References
- 1. spandidos-publications.com [spandidos-publications.com]
- 2. mdpi.com [mdpi.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. This compound | CAS:69120-06-5 | Phenols | High Purity | Manufacturer BioCrick [biocrick.com]
- 5. This compound | ROS | NO Synthase | TargetMol [targetmol.com]
- 6. selleckchem.com [selleckchem.com]
- 7. P38 mitogen activated protein kinase expression and regulation by interleukin-4 in human B cell non-Hodgkin lymphomas - PMC [pmc.ncbi.nlm.nih.gov]
Moracin C: A Comprehensive Technical Guide on its Anticancer Potential
For Researchers, Scientists, and Drug Development Professionals
Abstract
Moracin C, a naturally occurring benzofuran derivative isolated from Morus alba (white mulberry), has emerged as a compound of interest in oncology research. This technical guide provides a comprehensive overview of the current understanding of this compound's potential as an anticancer agent. It details its mechanisms of action, including the induction of apoptosis, cell cycle arrest, and modulation of key signaling pathways. This document summarizes available quantitative data, outlines detailed experimental protocols for assays used to evaluate its efficacy, and provides visualizations of the implicated signaling pathways to support further research and development efforts.
Introduction
The search for novel, effective, and less toxic anticancer agents has led to the exploration of natural products. This compound, a phytochemical constituent of mulberry, has demonstrated promising anti-inflammatory and chemopreventive properties. This guide delves into the scientific evidence supporting its potential as a therapeutic agent against various cancers.
Mechanisms of Action
This compound exerts its anticancer effects through a multi-pronged approach, targeting several key cellular processes involved in tumor growth and progression.
Induction of Apoptosis
This compound and its derivatives have been shown to induce programmed cell death, or apoptosis, in cancer cells. This is a critical mechanism for eliminating malignant cells. The apoptotic cascade is initiated through both intrinsic and extrinsic pathways, often involving the activation of caspases, a family of cysteine proteases that execute cell death. For instance, the related compound Moracin D has been observed to induce apoptosis in prostate cancer cells by attenuating the expression of anti-apoptotic proteins like Bcl-2 and Bcl-xL, while activating pro-apoptotic caspases[1].
Cell Cycle Arrest
The uncontrolled proliferation of cancer cells is a hallmark of the disease. This compound and its analogs can interfere with the cell cycle, leading to arrest at specific checkpoints. This prevents cancer cells from dividing and propagating. For example, the related compound Morusin has been shown to induce G1 phase arrest in renal cell carcinoma and hepatocellular carcinoma cells by down-regulating the expression of cyclins and cyclin-dependent kinases (CDKs) that are essential for cell cycle progression[2][3].
Modulation of Signaling Pathways
This compound and its derivatives have been found to modulate several intracellular signaling pathways that are frequently dysregulated in cancer.
The Phosphatidylinositol 3-kinase (PI3K)/Akt/mammalian target of rapamycin (mTOR) pathway is a crucial signaling cascade that regulates cell growth, proliferation, and survival[4][5][6][7][8]. Aberrant activation of this pathway is common in many cancers. Some Moracin derivatives have demonstrated the ability to inhibit this pathway, thereby impeding tumor cell growth and survival.
The Mitogen-Activated Protein Kinase (MAPK) pathway is another critical signaling route involved in cell proliferation, differentiation, and apoptosis[2][9]. Morusin, a compound structurally related to this compound, has been shown to exert its anticancer activity in renal cell carcinoma by disturbing the MAPK signaling pathways[2][10]. It up-regulates the phosphorylation of p38 and JNK, which are generally associated with apoptosis, while down-regulating the phosphorylation of ERK, which is often linked to cell proliferation[2].
Anti-inflammatory and Chemopreventive Effects
Chronic inflammation is a known driver of tumorigenesis. Moracin has demonstrated significant anti-inflammatory and chemopreventive effects in a mouse skin tumorigenesis model. Topical application of Moracin was found to inhibit the expression of pro-inflammatory and pro-tumorigenic markers, including:
-
Tumor Necrosis Factor-alpha (TNF-α): A key inflammatory cytokine.
-
c-fos and c-myc: Proto-oncogenes involved in cell proliferation and differentiation.
-
Cyclooxygenase-2 (COX-2): An enzyme involved in inflammation and pain, and often overexpressed in cancers[11][12][13].
Data Presentation
While specific IC50 values for this compound against a wide range of cancer cell lines are not extensively documented in publicly available literature, studies on its derivatives and a study on "Moracin" provide valuable quantitative insights into its potential efficacy.
| Compound | Cancer Model/Cell Line | Dosage/Concentration | Effect | Reference |
| Moracin | DMBA/TPA-induced mouse skin tumorigenesis | 2.5 mg (topical application) | 69% inhibition of tumor multiplicity | [2] |
| Moracin | DMBA/TPA-induced mouse skin tumorigenesis | 5 mg (topical application) | 99% inhibition of tumor multiplicity | [2] |
| Morusin | Renal Cell Carcinoma (769-P, 786-O, OSRC-2) | 2 µg/mL | Increased apoptosis rates (7.73% - 20.42%) | [3] |
| Morusin | Renal Cell Carcinoma (769-P, 786-O, OSRC-2) | 4 µg/mL | Increased apoptosis rates (12.18% - 29.16%) | [3] |
| Moracin D | Prostate Cancer (PC3, DU145) | Not specified | Augmented cytotoxicity and sub-G1 population | [1] |
Experimental Protocols
The following are detailed methodologies for key experiments commonly used to assess the anticancer potential of compounds like this compound.
Cell Viability Assay (MTT Assay)
This assay is used to assess the cytotoxic effects of a compound on cancer cells.
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells per well and allowed to adhere overnight.
-
Treatment: Cells are treated with various concentrations of this compound (e.g., 0, 5, 10, 25, 50, 100 µM) for different time points (e.g., 24, 48, 72 hours).
-
MTT Addition: After the incubation period, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for 4 hours at 37°C.
-
Formazan Solubilization: The medium is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at 490 nm using a microplate reader. The percentage of cell viability is calculated relative to the untreated control cells.
Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Cell Treatment: Cells are treated with this compound at the desired concentrations for a specified time.
-
Cell Harvesting: Both adherent and floating cells are collected, washed with cold PBS, and resuspended in 1X Annexin V binding buffer.
-
Staining: 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) are added to the cell suspension. The cells are gently vortexed and incubated for 15 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: 400 µL of 1X binding buffer is added to each tube, and the samples are analyzed by flow cytometry within 1 hour.
Cell Cycle Analysis (Propidium Iodide Staining)
This method is used to determine the distribution of cells in different phases of the cell cycle.
-
Cell Treatment and Harvesting: Cells are treated with this compound, harvested, and washed with PBS.
-
Fixation: The cell pellet is resuspended in 500 µL of cold 70% ethanol and incubated at -20°C for at least 2 hours.
-
Staining: The fixed cells are washed with PBS and resuspended in 500 µL of PI staining solution containing RNase A.
-
Flow Cytometry Analysis: The samples are incubated for 30 minutes in the dark and then analyzed by flow cytometry to determine the percentage of cells in the G0/G1, S, and G2/M phases.
Western Blot Analysis
This technique is used to detect specific proteins in a sample and to analyze the modulation of signaling pathways.
-
Protein Extraction: After treatment with this compound, cells are lysed in RIPA buffer containing protease and phosphatase inhibitors. The protein concentration is determined using a BCA protein assay kit.
-
SDS-PAGE and Transfer: Equal amounts of protein are separated by SDS-polyacrylamide gel electrophoresis and transferred to a PVDF membrane.
-
Blocking and Antibody Incubation: The membrane is blocked with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. The membrane is then incubated with primary antibodies against target proteins (e.g., p-Akt, Akt, p-ERK, ERK, cleaved caspase-3, etc.) overnight at 4°C.
-
Secondary Antibody and Detection: The membrane is washed and incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature. The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
In Vivo Tumor Xenograft Model
This animal model is used to evaluate the in vivo anticancer efficacy of a compound.
-
Cell Implantation: Athymic nude mice are subcutaneously injected with cancer cells (e.g., 5 x 10⁶ cells in 100 µL of PBS).
-
Tumor Growth and Treatment: When the tumors reach a palpable size (e.g., 100-150 mm³), the mice are randomized into control and treatment groups. This compound is administered via a suitable route (e.g., intraperitoneal injection or oral gavage) at specified doses and schedules.
-
Tumor Measurement: Tumor volume and body weight are measured regularly (e.g., every 2-3 days). Tumor volume is calculated using the formula: (length x width²)/2.
-
Endpoint Analysis: At the end of the study, the mice are euthanized, and the tumors are excised, weighed, and processed for further analysis (e.g., histology, immunohistochemistry, or Western blotting).
Signaling Pathway and Experimental Workflow Visualizations
The following diagrams illustrate the key signaling pathways implicated in the anticancer activity of this compound and its derivatives, as well as a typical experimental workflow for its evaluation.
Conclusion and Future Directions
This compound and its related compounds have demonstrated significant potential as anticancer agents through their ability to induce apoptosis, cause cell cycle arrest, and modulate key oncogenic signaling pathways. The in vivo data from the mouse skin cancer model is particularly encouraging. However, to advance this compound towards clinical application, further research is imperative. Future studies should focus on:
-
Comprehensive In Vitro Screening: Determining the IC50 values of pure this compound against a broad panel of human cancer cell lines.
-
Detailed Mechanistic Studies: Elucidating the precise molecular targets of this compound and further dissecting its effects on signaling pathways.
-
Pharmacokinetic and Toxicological Profiling: Evaluating the absorption, distribution, metabolism, excretion, and potential toxicity of this compound in preclinical models.
-
In Vivo Efficacy in Diverse Cancer Models: Assessing the antitumor activity of this compound in various xenograft and orthotopic tumor models.
-
Combination Therapies: Investigating the synergistic effects of this compound with existing chemotherapeutic agents or targeted therapies.
This technical guide provides a solid foundation for researchers and drug development professionals to build upon in the quest to unlock the full therapeutic potential of this compound in the fight against cancer.
References
- 1. Moracin D induces apoptosis in prostate cancer cells via activation of PPAR gamma/PKC delta and inhibition of PKC alpha - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Morusin exerts anti-cancer activity in renal cell carcinoma by disturbing MAPK signaling pathways - Yang - Annals of Translational Medicine [atm.amegroups.org]
- 3. Morusin enhances the antitumor activity of MAPK pathway inhibitors in BRAF-mutant melanoma by inhibiting the feedback activation of STAT3 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 2024.sci-hub.box [2024.sci-hub.box]
- 5. Frontiers | Targeting PI3K/Akt/mTOR Signaling in Cancer [frontiersin.org]
- 6. The PI3K/AKT/mTOR signaling pathway inhibitors enhance radiosensitivity in cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Inhibition of the PI3K/AKT/mTOR Pathway in Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. DUAL INHIBITION OF PI3K/AKT AND mTOR SIGNALING IN HUMAN NON-SMALL CELL LUNG CANCER CELLS BY A DIETARY FLAVONOID FISETIN - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Morusin exerts anti-cancer activity in renal cell carcinoma by disturbing MAPK signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. annalsofplantsciences.com [annalsofplantsciences.com]
- 12. researchgate.net [researchgate.net]
- 13. scispace.com [scispace.com]
In-Depth Technical Guide: Antibacterial Activity of Moracin C against Staphylococcus aureus
For Researchers, Scientists, and Drug Development Professionals
Abstract
Moracin C, a naturally occurring benzofuran derivative isolated from Morus alba, has demonstrated notable antibacterial activity against the formidable pathogen Staphylococcus aureus. This technical guide provides a comprehensive overview of the current scientific understanding of this compound's efficacy, mechanism of action, and relevant experimental data. The primary mode of action is the inhibition of the enoyl-acyl carrier protein reductase (FabI), a critical enzyme in bacterial fatty acid biosynthesis. This document consolidates available quantitative data, details experimental methodologies, and presents visual representations of key pathways and workflows to support further research and development of this compound as a potential anti-staphylococcal agent.
Introduction
Staphylococcus aureus continues to pose a significant threat to public health due to its virulence and the emergence of multidrug-resistant strains, particularly methicillin-resistant S. aureus (MRSA). The relentless evolution of antibiotic resistance necessitates the exploration of novel antimicrobial compounds with unique mechanisms of action. This compound, a phytochemical, has emerged as a promising candidate. Its targeted inhibition of FabI, an enzyme absent in mammals, presents a selective advantage, potentially minimizing host toxicity. This guide aims to provide a detailed technical resource for professionals engaged in the discovery and development of new antibacterial therapies.
Quantitative Antimicrobial Activity
The in vitro efficacy of this compound against S. aureus has been quantified through various standard assays. The available data is summarized below for clear comparison.
| Parameter | Value | S. aureus Strain | Reference |
| Minimum Inhibitory Concentration (MIC) | 32 µg/mL | Not Specified | [1] |
| FabI Inhibition (IC50) | 83.8 µM | Recombinant S. aureus FabI | [1] |
Note: Data on Minimum Bactericidal Concentration (MBC), time-kill kinetics, and anti-biofilm activity are not yet available in the reviewed literature.
Mechanism of Action: Inhibition of Fatty Acid Synthesis
This compound exerts its antibacterial effect by targeting and inhibiting the S. aureus enoyl-acyl carrier protein reductase (FabI).[1] FabI is a crucial enzyme in the bacterial fatty acid synthesis II (FASII) pathway, which is responsible for the elongation of fatty acid chains. By inhibiting FabI, this compound disrupts the synthesis of essential fatty acids required for bacterial cell membrane formation, leading to the cessation of growth.[1]
Signaling Pathway
The inhibition of the FabI enzyme by this compound directly interrupts the fatty acid elongation cycle in S. aureus.
Experimental Protocols
Detailed methodologies are crucial for the replication and extension of research findings. The following sections describe the protocols for key experiments related to the evaluation of this compound's antibacterial activity.
Minimum Inhibitory Concentration (MIC) Determination
The MIC of this compound against S. aureus is determined using the broth microdilution method.
Protocol Details:
-
Preparation of this compound Stock Solution: Dissolve this compound in a suitable solvent, such as dimethyl sulfoxide (DMSO), to a known concentration.
-
Serial Dilution: Perform a two-fold serial dilution of the this compound stock solution in cation-adjusted Mueller-Hinton Broth (CAMHB) directly in a 96-well microtiter plate.
-
Bacterial Inoculum Preparation: Prepare a suspension of S. aureus equivalent to a 0.5 McFarland standard. Dilute this suspension in CAMHB to achieve a final concentration of approximately 5 x 105 colony-forming units (CFU)/mL in each well.
-
Incubation: Incubate the microtiter plate at 37°C for 18-24 hours.
-
MIC Determination: The MIC is defined as the lowest concentration of this compound at which there is no visible growth of bacteria.
S. aureus Enoyl-Acyl Carrier Protein Reductase (FabI) Inhibition Assay
The inhibitory effect of this compound on the FabI enzyme is quantified by monitoring the decrease in NADPH absorbance at 340 nm.
Protocol Details:
-
Assay Buffer: Prepare a suitable buffer, for example, 100 mM MES (pH 6.0) containing 1 mM DTT.
-
Reaction Mixture: In a quartz cuvette, combine the assay buffer, NADPH (e.g., 150 µM), and the substrate, crotonyl-CoA (e.g., 50 µM). Add varying concentrations of this compound.
-
Enzyme Addition: Initiate the reaction by adding a standardized amount of purified recombinant S. aureus FabI enzyme.
-
Spectrophotometric Measurement: Immediately monitor the decrease in absorbance at 340 nm at a constant temperature (e.g., 25°C) using a spectrophotometer.
-
Data Analysis: Calculate the initial velocity of the reaction at each this compound concentration. The IC50 value, the concentration of this compound that inhibits 50% of the enzyme activity, is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
Future Directions and Unexplored Areas
While the foundational data on this compound's activity against S. aureus is promising, several key areas require further investigation to fully assess its therapeutic potential.
-
Bactericidal vs. Bacteriostatic Activity: Determination of the Minimum Bactericidal Concentration (MBC) and time-kill kinetic studies are essential to understand whether this compound actively kills S. aureus or merely inhibits its growth.
-
Anti-Biofilm Potential: Given that this compound has been reported to interfere with quorum sensing pathways, its ability to inhibit biofilm formation and eradicate established biofilms of S. aureus warrants thorough investigation.
-
Resistance Development: Studies on the frequency of spontaneous resistance mutations and the potential for acquired resistance to this compound are critical for long-term drug development prospects.
-
Cytotoxicity Profile: A comprehensive assessment of this compound's cytotoxicity against a panel of normal mammalian cell lines is necessary to establish a therapeutic index and predict potential side effects.
-
In Vivo Efficacy: Animal models of S. aureus infection are required to evaluate the in vivo efficacy, pharmacokinetics, and pharmacodynamics of this compound.
Conclusion
This compound represents a promising lead compound in the search for novel anti-staphylococcal agents. Its specific inhibition of the bacterial FabI enzyme provides a clear mechanism of action with potential for high selectivity. The data presented in this technical guide serve as a foundation for further research and development. Addressing the current gaps in knowledge, particularly regarding its bactericidal properties, anti-biofilm activity, and in vivo efficacy, will be crucial in advancing this compound towards clinical consideration. The detailed protocols and visual aids provided herein are intended to facilitate these future research endeavors.
References
Methodological & Application
Purifying Moracin C: A Detailed Application Note and Protocol for Column Chromatography
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive guide to the purification of Moracin C, a bioactive benzofuran derivative found in plants of the Morus genus, using column chromatography. This application note details the necessary protocols, from sample preparation to final purity analysis, and presents the expected quantitative data in a clear, tabular format. Additionally, it includes diagrams illustrating the experimental workflow and a relevant biological pathway for this compound.
Introduction
This compound, a natural product isolated from species such as Morus alba, has garnered significant interest in the scientific community for its diverse pharmacological activities. Notably, it has been reported to downregulate the expression of proprotein convertase subtilisin/kexin type 9 (PCSK9) in HepG2 cells, highlighting its potential in the development of treatments for hypercholesterolemia[1][2]. Furthermore, this compound exhibits anti-inflammatory properties by inhibiting the release of reactive oxygen species (ROS) and nitric oxide (NO)[3][4]. Given its therapeutic potential, robust and efficient purification methods are essential for obtaining high-purity this compound for further research and development.
Column chromatography is a widely employed and effective technique for the isolation and purification of natural products like this compound. This method relies on the differential partitioning of compounds between a stationary phase (typically silica gel) and a mobile phase (an organic solvent system) to achieve separation.
Experimental Protocols
This section outlines the detailed methodology for the purification of this compound using silica gel column chromatography.
Materials and Reagents
-
Crude extract containing this compound (from plant material or synthetic reaction)
-
Silica gel (60 Å, 230-400 mesh)[1]
-
n-Hexane (Hex)
-
Ethyl acetate (EtOAc)
-
Methanol (for sample loading)
-
Dichloromethane (for sample loading, optional)
-
Thin-Layer Chromatography (TLC) plates (silica gel 60 F254)
-
Potassium permanganate (KMnO4) stain
-
Glass column for chromatography
-
Fraction collection tubes
-
Rotary evaporator
-
High-Performance Liquid Chromatography (HPLC) system for purity analysis
Experimental Workflow
The overall workflow for the purification of this compound is depicted in the diagram below.
Caption: Experimental workflow for the purification of this compound.
Step-by-Step Protocol
-
Sample Preparation:
-
Dissolve the crude extract containing this compound in a minimal amount of a suitable solvent such as methanol or dichloromethane.
-
Add a small amount of silica gel to the dissolved sample to create a slurry.
-
Evaporate the solvent completely using a rotary evaporator to obtain a dry, free-flowing powder of the crude extract adsorbed onto the silica gel. This dry-loading method generally results in better separation.
-
-
Column Preparation:
-
Select an appropriately sized glass column based on the amount of crude extract to be purified.
-
Prepare a slurry of silica gel in the initial, least polar mobile phase (e.g., n-hexane).
-
Carefully pack the column with the silica gel slurry, ensuring no air bubbles are trapped within the stationary phase.
-
Allow the silica gel to settle, and then add a layer of sand on top to prevent disturbance of the silica bed during sample loading and solvent addition.
-
-
Column Equilibration and Sample Loading:
-
Equilibrate the packed column by passing several column volumes of the initial mobile phase through it until the baseline is stable.
-
Carefully add the dried sample-silica mixture to the top of the column.
-
-
Elution and Fraction Collection:
-
Begin the elution with a low polarity mobile phase, such as 100% n-hexane or a high hexane to ethyl acetate ratio (e.g., 9:1 v/v)[1].
-
Gradually increase the polarity of the mobile phase by increasing the proportion of ethyl acetate. The specific gradient will depend on the complexity of the crude mixture. Based on literature, successful separations have been achieved with hexane:ethyl acetate ratios of 9:1, 7:3, and 6:4 (v/v)[1].
-
Collect fractions of a consistent volume in an organized manner.
-
-
Fraction Monitoring and Pooling:
-
Monitor the collected fractions using Thin-Layer Chromatography (TLC).
-
Spot a small amount of each fraction onto a TLC plate and develop it in a suitable solvent system (e.g., the same solvent system used for elution).
-
Visualize the spots under UV light (254 nm) and/or by staining with a potassium permanganate solution.
-
Identify the fractions containing the pure this compound based on the retention factor (Rf) value.
-
Pool the fractions that show a single, clean spot corresponding to this compound.
-
-
Solvent Removal and Purity Analysis:
-
Combine the pure fractions and remove the solvent using a rotary evaporator to yield the purified this compound.
-
Determine the final purity of the isolated compound using Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC)[1].
-
Data Presentation
The following tables summarize the key parameters and expected outcomes for the purification of this compound using column chromatography, based on available literature.
Table 1: Column Chromatography Parameters
| Parameter | Description | Reference |
| Stationary Phase | Silica gel 60 (230–400 mesh) | [1] |
| Mobile Phase | n-Hexane and Ethyl Acetate (Hex:EtOAc) | [1] |
| Elution Mode | Gradient elution, increasing polarity | [5] |
| Exemplary Ratios (v/v) | 9.5:0.5, 9:1, 7:3, 6:4 | [1] |
| Monitoring | Thin-Layer Chromatography (TLC) | [6] |
Table 2: Purity Analysis by RP-HPLC
| Parameter | Description | Reference |
| Column | YMC hydrosphere C18 (5-μm, 12-nm, 4.6 x 150 mm) | [1] |
| Mobile Phase A | H₂O with 0.05% trifluoroacetic acid | [1] |
| Mobile Phase B | CH₃CN | [1] |
| Gradient | 25% B to 100% B in 30 min | [1] |
| Flow Rate | 1.0 mL/min | [1] |
| Detection | UV at 254 nm | [1] |
| Expected Purity | > 95% | [1] |
Biological Activity and Signaling Pathway
This compound is a phytoalexin, and its biosynthesis in Morus alba is part of the phenylpropanoid pathway[7]. This pathway is a major route for the synthesis of a wide variety of plant secondary metabolites.
Caption: Simplified putative biosynthetic pathway of this compound.
Conclusion
The protocol described in this application note provides a reliable and reproducible method for the purification of this compound using silica gel column chromatography. By carefully following the outlined steps, researchers can obtain high-purity this compound suitable for a variety of in vitro and in vivo studies, thereby facilitating further investigation into its therapeutic potential. The use of a gradient elution with a hexane and ethyl acetate solvent system, coupled with diligent TLC monitoring, is key to a successful separation. Final purity should always be confirmed by a quantitative method such as RP-HPLC.
References
- 1. Synthesis of this compound and Its Derivatives with a 2-arylbenzofuran Motif and Evaluation of Their PCSK9 Inhibitory Effects in HepG2 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. selleckchem.com [selleckchem.com]
- 4. This compound | ROS | NO Synthase | TargetMol [targetmol.com]
- 5. orgsyn.org [orgsyn.org]
- 6. researchgate.net [researchgate.net]
- 7. De novo Transcriptome Analysis Revealed the Putative Pathway Genes Involved in Biosynthesis of Moracins in Morus alba L - PMC [pmc.ncbi.nlm.nih.gov]
Moracin C: Solubility Profile, Experimental Protocols, and Biological Activity
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive overview of the solubility of Moracin C in various organic solvents, detailed protocols for its dissolution, and an examination of its role in key signaling pathways. This compound is a naturally occurring benzofuran derivative found in plants of the Morus genus, commonly known as mulberry trees[1]. It has garnered significant interest in pharmacological research due to its anti-inflammatory, antibacterial, and potential anticancer properties[1][2][3].
Solubility of this compound
This compound exhibits good solubility in a range of common organic solvents. Quantitative data is available for Dimethyl Sulfoxide (DMSO), while qualitative solubility has been noted for several other solvents. To enhance solubility, warming the solution to 37°C and employing sonication in an ultrasonic bath is recommended[2]. It is also advised to prepare fresh solutions for use on the same day, as solutions can be unstable[4]. Stock solutions, if necessary, should be stored at temperatures below -20°C for long-term stability[2].
| Solvent | Solubility | Molar Concentration |
| Dimethyl Sulfoxide (DMSO) | 225.0 mg/mL[5] | 725.0 mM[5] |
| Chloroform | Soluble[2] | - |
| Dichloromethane | Soluble[2] | - |
| Ethyl Acetate | Soluble[2] | - |
| Acetone | Soluble[2] | - |
Experimental Protocol: Preparation of this compound Stock Solutions
This protocol outlines a standard procedure for the solubilization of this compound for in vitro and in vivo studies.
Materials:
-
This compound (solid powder)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
-
Water bath or incubator set to 37°C
-
Ultrasonic bath
Procedure:
-
Weighing: Accurately weigh the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Solvent Addition: Add the calculated volume of DMSO to achieve the target concentration.
-
Initial Mixing: Briefly vortex the mixture to suspend the powder.
-
Warming: Place the tube in a water bath or incubator at 37°C for 5-10 minutes to aid dissolution.
-
Sonication: Transfer the tube to an ultrasonic bath and sonicate for 10-15 minutes. This step is crucial for achieving maximum solubility, especially for higher concentrations[5].
-
Visual Inspection: Visually inspect the solution to ensure that all the solid has dissolved and the solution is clear.
-
Sterilization (Optional): If required for cell culture experiments, filter-sterilize the solution using a 0.22 µm syringe filter compatible with DMSO.
-
Storage: For immediate use, the fresh solution is recommended. For stock solutions, aliquot into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C[2][5].
References
- 1. CAS 69120-06-5: this compound | CymitQuimica [cymitquimica.com]
- 2. This compound | CAS:69120-06-5 | Phenols | High Purity | Manufacturer BioCrick [biocrick.com]
- 3. Moracin D induces apoptosis in prostate cancer cells via activation of PPAR gamma/PKC delta and inhibition of PKC alpha - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. selleckchem.com [selleckchem.com]
- 5. This compound | ROS | NO Synthase | TargetMol [targetmol.com]
Application Notes and Protocols for the Preparation of Moracin C Analytical Standard
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive guide for the preparation, characterization, and quality control of a Moracin C analytical standard. This compound, a naturally occurring benzofuran derivative found in plants of the Morus genus, has garnered significant interest for its diverse biological activities. A well-characterized analytical standard is crucial for accurate quantification and validation of research findings in drug discovery and development. This application note details two primary methods for obtaining this compound: isolation from a natural source (Morus alba) and chemical synthesis. It further outlines detailed protocols for the analytical characterization of the standard using High-Performance Liquid Chromatography with Diode-Array Detection (HPLC-DAD), Nuclear Magnetic Resonance (NMR) spectroscopy, and Mass Spectrometry (MS). Protocols for purity determination via the mass balance approach and for conducting stability studies are also provided.
Introduction
This compound is a prenylated flavonoid with a molecular formula of C₁₉H₁₈O₄ and a molecular weight of 310.35 g/mol [1]. It is primarily isolated from the Moraceae family of plants, particularly the genus Morus (mulberry)[2]. Research has indicated that this compound possesses various pharmacological properties, including anti-inflammatory and other biological activities, making it a compound of interest for therapeutic applications. To ensure the reliability and reproducibility of research and development activities involving this compound, a high-purity, well-characterized analytical standard is indispensable. This document provides detailed methodologies for the preparation and certification of such a standard.
Preparation of this compound
There are two primary approaches for obtaining this compound for use as an analytical standard: isolation from natural sources and chemical synthesis.
Protocol 1: Isolation and Purification of this compound from Morus alba
This protocol is adapted from methodologies described for the isolation of flavonoids from Morus alba and related species.
2.1.1. Materials and Equipment
-
Dried root bark or twigs of Morus alba
-
80% Ethanol
-
n-Hexane
-
Ethyl acetate
-
Methanol
-
Chloroform
-
Silica gel (70-230 mesh)
-
Sephadex LH-20
-
Rotary evaporator
-
Glass chromatography columns
-
Thin-Layer Chromatography (TLC) plates (silica gel 60 F254)
-
UV lamp (254 nm and 366 nm)
2.1.2. Experimental Workflow
Caption: Workflow for the isolation of this compound.
2.1.3. Step-by-Step Procedure
-
Extraction: Macerate 1 kg of powdered, dried Morus alba root bark with 10 L of 80% ethanol at room temperature for 72 hours. Repeat the extraction process three times.
-
Concentration: Combine the ethanolic extracts and concentrate under reduced pressure using a rotary evaporator to obtain a crude extract.
-
Defatting: Suspend the crude extract in water and partition with an equal volume of n-hexane to remove nonpolar constituents. Discard the n-hexane layer.
-
Solvent Partitioning: Extract the aqueous layer successively with ethyl acetate. Combine the ethyl acetate fractions and concentrate to dryness.
-
Silica Gel Column Chromatography: Subject the ethyl acetate fraction to silica gel column chromatography. Elute the column with a gradient of chloroform-methanol (e.g., starting from 100:0 to 80:20 v/v). Monitor the fractions using TLC, visualizing with a UV lamp. Combine fractions containing the compound of interest.
-
Sephadex LH-20 Chromatography: Further purify the this compound-containing fractions by Sephadex LH-20 column chromatography using methanol as the mobile phase.
-
Final Purification: Concentrate the purified fractions to yield this compound as a solid.
Protocol 2: Chemical Synthesis of this compound
This protocol is based on a reported three-step synthesis involving Sonogashira coupling, prenylation, and demethylation.
2.2.1. Materials and Equipment
-
2-Iodo-5-methoxyphenol
-
1-Ethynyl-3,5-dimethoxybenzene
-
PdCl₂(PPh₃)₂
-
CuI
-
Triethylamine (TEA)
-
Dimethylformamide (DMF)
-
n-Butyllithium (n-BuLi)
-
Prenyl bromide
-
Cyclohexane
-
Boron tribromide (BBr₃) or other demethylating agents
-
Standard laboratory glassware for organic synthesis
-
Inert atmosphere setup (Nitrogen or Argon)
2.2.2. Synthetic Workflow
Caption: Workflow for the chemical synthesis of this compound.
2.2.3. Step-by-Step Procedure
-
Sonogashira Coupling: In an inert atmosphere, dissolve 2-iodo-5-methoxyphenol and 1-ethynyl-3,5-dimethoxybenzene in DMF. Add PdCl₂(PPh₃)₂, CuI, and TEA. Heat the reaction mixture and monitor its progress by TLC. Upon completion, perform an aqueous workup and purify the product by column chromatography to obtain the 2-arylbenzofuran core.
-
Prenylation: Dissolve the 2-arylbenzofuran intermediate in cyclohexane under an inert atmosphere. Cool the solution and add n-BuLi, followed by prenyl bromide. Allow the reaction to proceed to completion, then quench and perform an aqueous workup. Purify the product by column chromatography.
-
Demethylation: Dissolve the prenylated intermediate in a suitable solvent (e.g., dichloromethane) and treat with a demethylating agent such as BBr₃ at low temperature. Monitor the reaction by TLC. After completion, quench the reaction and purify the crude product by column chromatography to yield this compound.
Analytical Characterization and Quality Control
A comprehensive characterization is essential to confirm the identity and purity of the prepared this compound standard.
Protocol 3: HPLC-DAD Analysis
3.1.1. Chromatographic Conditions
| Parameter | Condition |
| Column | C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase A | 0.1% Formic acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient Program | 5% B to 95% B over 20 minutes, hold for 5 minutes, then return to initial conditions and equilibrate. |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 25 °C |
| Detection | Diode Array Detector (DAD), monitoring at 280 nm and 320 nm |
| Injection Volume | 10 µL |
3.1.2. Sample Preparation
Prepare a stock solution of the this compound standard in methanol at a concentration of 1 mg/mL. Further dilute with the initial mobile phase composition to a working concentration of 0.1 mg/mL.
Protocol 4: NMR Spectroscopic Analysis
3.2.1. Instrumentation and Parameters
-
Spectrometer: 400 MHz or higher NMR spectrometer
-
Solvent: DMSO-d₆ or Methanol-d₄
-
Techniques: ¹H NMR, ¹³C NMR, COSY, HSQC, HMBC
3.2.2. Expected Chemical Shifts (in CD₃OD, based on related structures)
| ¹H NMR (ppm) | ¹³C NMR (ppm) |
| δ 7.33 | δ 158.52 |
| δ 6.89 | δ 155.80 |
| δ 6.88 | δ 155.41 |
| δ 6.74 | δ 154.67 |
| δ 6.71 | δ 132.37 |
| δ 6.23 | δ 121.60 |
| δ 5.30 | δ 120.58 |
| δ 3.30 | δ 111.80 |
| δ 1.75 | δ 102.46 |
| δ 1.65 | δ 102.05 |
| δ 100.78 | |
| δ 97.01 |
Note: These are expected chemical shifts based on the structure of Moracin M, a closely related compound. Actual shifts for this compound may vary slightly due to the presence of the prenyl group.
Protocol 5: Mass Spectrometric Analysis
3.3.1. Instrumentation and Parameters
-
Technique: Electrospray Ionization Mass Spectrometry (ESI-MS)
-
Mode: Positive and/or negative ion mode
-
Expected Mass: [M+H]⁺ at m/z 311.1283
Purity Determination
The purity of the analytical standard should be determined using a mass balance approach, which accounts for all major components of the material.
Purity (%) = 100% - (% Water + % Residual Solvents + % Non-volatile Impurities + % Structurally Related Impurities)
Protocol 6: Purity Assessment by Mass Balance
4.1.1. Water Content
Determine the water content by Karl Fischer titration.
4.1.2. Residual Solvents
Analyze for residual solvents using Headspace Gas Chromatography-Mass Spectrometry (HS-GC-MS).
4.1.3. Non-volatile Impurities
Quantify non-volatile impurities by Thermogravimetric Analysis (TGA).
4.1.4. Structurally Related Impurities
Determine the percentage of structurally related impurities by HPLC-DAD using area normalization.
4.1.5. Quantitative Data Summary
| Parameter | Method | Result (Example) |
| Water Content | Karl Fischer | 0.5% |
| Residual Solvents | HS-GC-MS | 0.2% |
| Non-volatile Impurities | TGA | 0.1% |
| Structurally Related Impurities | HPLC-DAD | 0.7% |
| Purity (Mass Balance) | Calculation | 98.5% |
Protocol 7: Purity Confirmation by Quantitative NMR (qNMR)
qNMR can be used as an orthogonal method to confirm the purity determined by the mass balance approach.
4.2.1. Procedure
-
Accurately weigh the this compound standard and a certified internal standard (e.g., maleic acid) into an NMR tube.
-
Dissolve the mixture in a known volume of a suitable deuterated solvent (e.g., DMSO-d₆).
-
Acquire a ¹H NMR spectrum under quantitative conditions (i.e., with a long relaxation delay).
-
Integrate a well-resolved signal of this compound and a signal of the internal standard.
-
Calculate the purity of this compound using the following equation:
Purity (%) = (I_sample / I_std) * (N_std / N_sample) * (MW_sample / MW_std) * (m_std / m_sample) * P_std
Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
m = mass
-
P = Purity of the standard
-
sample = this compound
-
std = Internal standard
-
Stability Study
A stability study is crucial to determine the appropriate storage conditions and shelf-life of the this compound analytical standard.
Protocol 8: Accelerated Stability Study
5.1.1. Storage Conditions
-
25 °C / 60% Relative Humidity (RH)
-
40 °C / 75% Relative Humidity (RH)
-
-20 °C (as a control)
5.1.2. Testing Intervals
-
Initial (Time 0)
-
1 month
-
3 months
-
6 months
5.1.3. Analytical Procedure
At each time point, analyze the stored samples by HPLC-DAD for purity and the presence of degradation products.
5.1.4. Data Presentation
| Time Point | Storage Condition | Purity (%) by HPLC | Appearance |
| Initial | - | 98.5 | White solid |
| 1 Month | 25 °C / 60% RH | 98.4 | No change |
| 1 Month | 40 °C / 75% RH | 97.8 | Slight yellowing |
| 1 Month | -20 °C | 98.5 | No change |
| 3 Months | 25 °C / 60% RH | 98.2 | No change |
| 3 Months | 40 °C / 75% RH | 96.5 | Yellowing |
| 3 Months | -20 °C | 98.5 | No change |
| 6 Months | 25 °C / 60% RH | 98.0 | No change |
| 6 Months | 40 °C / 75% RH | 94.2 | Yellow solid |
| 6 Months | -20 °C | 98.4 | No change |
5.1.5. Recommendations
Based on the stability data, the this compound analytical standard should be stored at -20 °C in a tightly sealed container, protected from light and moisture, to ensure long-term stability.
Conclusion
This application note provides detailed protocols for the preparation, characterization, and quality control of a this compound analytical standard. By following these methodologies, researchers, scientists, and drug development professionals can produce and qualify a high-purity standard, which is essential for accurate and reliable scientific investigations. The use of orthogonal analytical techniques for characterization and purity assessment ensures the integrity of the standard, thereby supporting the generation of high-quality data in research and development.
References
Application Notes and Protocols for the Use of Moracin C in Cell-Based Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Moracin C, a naturally occurring benzofuran derivative, has garnered significant interest within the scientific community for its potent anti-inflammatory and potential anticancer properties.[1][2] Isolated from various plants of the Moraceae family, such as Artocarpus heterophyllus and Morus alba, this compound exerts its biological effects primarily through the modulation of key inflammatory signaling pathways.[3][4] These application notes provide a comprehensive overview of the use of this compound in cell-based assays, including detailed protocols and quantitative data to facilitate its investigation as a potential therapeutic agent.
Mechanism of Action
This compound's primary mechanism of action involves the suppression of the nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) signaling cascades.[5][6] In response to pro-inflammatory stimuli such as lipopolysaccharide (LPS), this compound has been shown to inhibit the phosphorylation of key signaling proteins, including p38, extracellular signal-regulated kinase (ERK), and c-Jun N-terminal kinase (JNK).[3] This upstream inhibition leads to a significant reduction in the production of downstream inflammatory mediators, including reactive oxygen species (ROS), nitric oxide (NO), inducible nitric oxide synthase (iNOS), cyclooxygenase-2 (COX-2), and pro-inflammatory cytokines such as interleukin-1β (IL-1β), interleukin-6 (IL-6), and tumor necrosis factor-α (TNF-α).[3][5]
Data Presentation
The following tables summarize the quantitative data on the biological activities of this compound in various cell-based assays.
Table 1: Anti-inflammatory Activity of this compound in RAW264.7 Macrophages
| Parameter | IC50 Value / Effect | Experimental Conditions | Reference(s) |
| Nitric Oxide (NO) Production | 7.70 µM | LPS-stimulated RAW264.7 cells | [3] |
| iNOS Protein Expression | Significant reduction at 10, 25, and 50 µM | LPS-stimulated RAW264.7 cells | [7] |
| COX-2 Protein Expression | Significant reduction at 10, 25, and 50 µM | LPS-stimulated RAW264.7 cells | [7] |
| IL-1β Secretion | Reduction observed at 25 µM | LPS-stimulated RAW264.7 cells | [3] |
| IL-6 Secretion | Reduction observed at 25 µM | LPS-stimulated RAW264.7 cells | [3] |
| TNF-α Secretion | ~70.6% reduction at 50 µM | LPS-stimulated RAW264.7 cells | [3] |
Table 2: Cytotoxic Activity of this compound and Related Compounds
| Cell Line | Compound | IC50 Value (µM) | Reference(s) |
| RAW264.7 (Murine Macrophages) | This compound | Minor cytotoxicity observed at 50 µM | [3] |
| HepG2 (Human Liver Cancer) | This compound derivative (compound 7) | Potent inhibitor of PCSK9 expression | [8] |
Note: Specific IC50 values for this compound cytotoxicity in a broad range of cancer cell lines are not extensively reported in the reviewed literature. Further studies are required to fully elucidate its anticancer potential.
Experimental Protocols
Herein are detailed protocols for key cell-based assays to investigate the bioactivity of this compound.
Protocol 1: Cell Viability and Cytotoxicity Assay (MTT Assay)
This protocol is used to assess the effect of this compound on cell viability and to determine its cytotoxic concentrations.
Materials:
-
Cells of interest (e.g., RAW264.7, MCF-7, HepG2)
-
Complete cell culture medium
-
This compound stock solution (in DMSO)
-
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)
-
MTT solvent (e.g., 4 mM HCl, 0.1% NP40 in isopropanol or DMSO)
-
96-well plates
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours.
-
Prepare serial dilutions of this compound in complete culture medium.
-
Remove the medium from the wells and add 100 µL of the this compound dilutions. Include a vehicle control (medium with DMSO) and a blank (medium only).
-
Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
Add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.
-
Carefully remove the medium containing MTT.
-
Add 150 µL of MTT solvent to each well to dissolve the formazan crystals.
-
Shake the plate on an orbital shaker for 15 minutes.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle control.
Protocol 2: Measurement of Nitric Oxide Production (Griess Assay)
This protocol quantifies the amount of nitrite, a stable product of NO, in cell culture supernatants as an indicator of NO production.
Materials:
-
RAW264.7 macrophages
-
Complete cell culture medium
-
Lipopolysaccharide (LPS)
-
This compound stock solution (in DMSO)
-
Griess Reagent (e.g., a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine dihydrochloride in phosphoric acid)
-
Sodium nitrite standard solution
-
96-well plates
-
Microplate reader
Procedure:
-
Seed RAW264.7 cells in a 96-well plate at a density of 5 x 10⁴ cells/well and allow them to adhere overnight.
-
Pre-treat the cells with various concentrations of this compound for 1-2 hours.
-
Stimulate the cells with LPS (e.g., 1 µg/mL) for 18-24 hours. Include untreated controls and LPS-only controls.
-
After incubation, collect 50-100 µL of the cell culture supernatant from each well.
-
Add an equal volume of Griess Reagent to each supernatant sample in a new 96-well plate.
-
Incubate the plate at room temperature for 10-15 minutes, protected from light.
-
Measure the absorbance at 540 nm.
-
Generate a standard curve using the sodium nitrite standard solution to determine the nitrite concentration in the samples.
Protocol 3: Quantification of Pro-inflammatory Cytokines (ELISA)
This protocol measures the concentration of cytokines such as IL-1β, IL-6, and TNF-α in cell culture supernatants.
Materials:
-
RAW264.7 macrophages
-
Complete cell culture medium
-
LPS
-
This compound stock solution (in DMSO)
-
Commercially available ELISA kits for IL-1β, IL-6, and TNF-α
-
96-well plates
-
Microplate reader
Procedure:
-
Seed RAW264.7 cells in a 24-well or 48-well plate and allow them to adhere.
-
Pre-treat the cells with desired concentrations of this compound for 1-2 hours.
-
Induce an inflammatory response by adding LPS (e.g., 1 µg/mL) and incubate for 24 hours.
-
Collect the cell culture supernatants and centrifuge to remove any cellular debris.
-
Perform the ELISA for each cytokine according to the manufacturer's instructions provided with the kit.
-
Measure the absorbance using a microplate reader at the wavelength specified in the kit protocol.
-
Calculate the cytokine concentrations based on the standard curve generated with the provided recombinant cytokine standards.
Protocol 4: Analysis of Signaling Pathways (Western Blotting)
This protocol is used to detect the phosphorylation status and total protein levels of key signaling molecules in the NF-κB and MAPK pathways.
Materials:
-
RAW264.7 macrophages
-
Complete cell culture medium
-
LPS
-
This compound stock solution (in DMSO)
-
Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-phospho-p38, anti-p38, anti-phospho-ERK, anti-ERK, anti-phospho-JNK, anti-JNK, anti-phospho-p65, anti-p65, anti-iNOS, anti-COX-2, and a loading control like β-actin or GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Seed RAW264.7 cells in 6-well plates and grow to 80-90% confluency.
-
Pre-treat the cells with this compound for 1-2 hours.
-
Stimulate with LPS for a short period (e.g., 15-60 minutes for signaling protein phosphorylation) or a longer period (e.g., 24 hours for iNOS and COX-2 expression).
-
Wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Denature equal amounts of protein by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Quantify the band intensities using densitometry software and normalize to the total protein or loading control.
Visualizations
The following diagrams illustrate the key signaling pathways affected by this compound and a typical experimental workflow for its evaluation.
Caption: this compound inhibits the LPS-induced inflammatory response.
References
- 1. researchgate.net [researchgate.net]
- 2. IL-1β and TNF-α Modulation of Proliferated and Committed Myoblasts: IL-6 and COX-2-Derived Prostaglandins as Key Actors in the Mechanisms Involved [pubmed.ncbi.nlm.nih.gov]
- 3. This compound, A Phenolic Compound Isolated from Artocarpus heterophyllus, Suppresses Lipopolysaccharide-Activated Inflammatory Responses in Murine Raw264.7 Macrophages [mdpi.com]
- 4. This compound | ROS | NO Synthase | TargetMol [targetmol.com]
- 5. researchgate.net [researchgate.net]
- 6. Cytotoxicity and radiosensitizing potency of Moscatilin in cancer cells at low radiation doses of X-ray and UV-C - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. Synthesis of this compound and Its Derivatives with a 2-arylbenzofuran Motif and Evaluation of Their PCSK9 Inhibitory Effects in HepG2 Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Moracin C for In Vivo Animal Studies: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Moracin C, a natural benzofuran derivative isolated from plants such as Morus alba (mulberry), has garnered significant interest for its diverse pharmacological activities.[1][2] In vitro and in vivo studies have demonstrated its potential as an anti-inflammatory and anti-cancer agent.[3][4] Mechanistically, this compound has been shown to modulate key signaling pathways, including the NF-κB and MAPK pathways, and inhibit the production of pro-inflammatory mediators.[5][6] This document provides detailed application notes and protocols for the use of this compound in in vivo animal studies, with a focus on its anti-inflammatory and anti-cancer applications.
Data Presentation
Pharmacokinetic Properties of this compound in Mice
A study investigating the pharmacokinetics of this compound in mice following a single oral gavage of 100 mg/kg revealed that it is rapidly absorbed and widely distributed.[1][4]
| Parameter | Value | Reference |
| Administration Route | Oral Gavage | [4] |
| Dose | 100 mg/kg | [4] |
| Absorption | Rapidly and well absorbed in the intestinal tract | [1] |
| Distribution | Highly distributed in the gastrointestinal tract, liver, kidneys, and lungs | [1] |
| Metabolism | Extensively metabolized in the liver and intestine, with glucuronidated metabolites proposed | [1] |
Anti-tumor Efficacy of this compound in a DMBA/TPA-Induced Mouse Skin Carcinogenesis Model
Topical application of this compound has been shown to significantly inhibit tumor development in a two-stage mouse skin carcinogenesis model.[3][7][8]
| Treatment Group | Tumor Incidence (%) | Mean Number of Tumors per Mouse | Tumor Volume per Mouse (mm³) | Tumor Volume per Tumor (mm³) | Percent Inhibition of Tumor Multiplicity (%) | Reference |
| Control (DMBA/TPA) | 100 | 17 ± 1.2 | - | - | 0 | [8] |
| 2.5 mg this compound + DMBA/TPA | - | 5.5 ± 0.7 | - | - | 69 | [8] |
| 5 mg this compound + DMBA/TPA | - | 0.1 ± 0.01 | - | - | 99 | [8] |
Experimental Protocols
DMBA/TPA-Induced Skin Carcinogenesis in Mice
This protocol is adapted from established methods for inducing skin tumors in mice to evaluate the anti-cancer efficacy of this compound.[3][7][9][10][11]
Materials:
-
7,12-Dimethylbenz[a]anthracene (DMBA)
-
12-O-Tetradecanoylphorbol-13-acetate (TPA)
-
This compound
-
Acetone (vehicle)
-
Female ICR mice (6-7 weeks old)
-
Electric clippers
-
Pipettes
Procedure:
-
Animal Preparation: One week prior to the start of the experiment, shave the dorsal skin of the mice.[9]
-
Initiation: A single topical application of 190 nmol of DMBA dissolved in 0.2 mL of acetone is applied to the shaved dorsal skin of each mouse.[7]
-
Promotion: One week after initiation, begin the promotion phase. This involves the topical application of 3.20 nmol of TPA in 0.2 mL of acetone twice weekly for 16 weeks.[7]
-
This compound Treatment: For the treatment groups, topically apply either 2.5 mg or 5 mg of this compound dissolved in 0.2 mL of acetone to the dorsal skin 30 minutes prior to each TPA application.[7] The control group receives acetone only before TPA application.
-
Tumor Monitoring: Observe the mice weekly for the appearance of skin tumors.[9] Record the number of tumors and measure their size using calipers. The study duration is typically 16 weeks.[7]
-
Data Analysis: At the end of the study, calculate tumor incidence (percentage of mice with tumors) and tumor multiplicity (average number of tumors per mouse).[8][9]
Lipopolysaccharide (LPS)-Induced Systemic Inflammation in Mice
This protocol provides a general framework for inducing systemic inflammation to assess the anti-inflammatory properties of this compound.
Materials:
-
Lipopolysaccharide (LPS) from E. coli
-
This compound
-
Sterile, pyrogen-free saline
-
Male C57BL/6 mice (8-10 weeks old)
-
Syringes and needles for injection
-
Equipment for sample collection (e.g., cardiac puncture for blood, tissue homogenization)
-
ELISA kits for cytokine measurement (TNF-α, IL-1β, IL-6)
Procedure:
-
Animal Acclimation: Acclimate mice to the housing conditions for at least one week before the experiment.
-
This compound Administration: Administer this compound orally (e.g., by gavage) at a predetermined dose (a pharmacokinetic study used 100 mg/kg).[4] The control group should receive the vehicle only. The timing of administration relative to LPS challenge should be optimized based on the pharmacokinetic profile of this compound.
-
Induction of Inflammation: Inject LPS intraperitoneally (i.p.) at a dose known to induce a robust inflammatory response (e.g., 1-5 mg/kg).
-
Sample Collection: At a specified time point after LPS injection (e.g., 2, 6, or 24 hours), euthanize the mice and collect blood and/or tissues (e.g., liver, lung, brain) for analysis.
-
Endpoint Analysis:
-
Cytokine Levels: Measure the concentrations of pro-inflammatory cytokines (TNF-α, IL-1β, IL-6) in the serum or tissue homogenates using ELISA kits.[12]
-
Gene Expression: Analyze the mRNA expression of inflammatory mediators (e.g., iNOS, COX-2) in tissues using RT-qPCR.
-
Histology: Perform histological analysis of tissues to assess inflammatory cell infiltration.
-
Acute Oral Toxicity Study
This protocol outlines a general procedure for determining the acute oral toxicity (and estimating the LD50) of this compound in mice, following the OECD 425 guideline.[13]
Materials:
-
This compound
-
Vehicle for oral administration (e.g., corn oil, 0.5% carboxymethylcellulose)
-
Female BALB/c mice (8-12 weeks old)
-
Oral gavage needles
-
Cages with appropriate bedding and enrichment
-
Balance for weighing animals
Procedure:
-
Dose Selection: The starting dose is typically 175 mg/kg, with subsequent doses being increased or decreased by a factor of 3.2 depending on the outcome of the previous animal.[13]
-
Administration: Administer a single oral dose of this compound to one mouse.
-
Observation: Observe the animal closely for the first 30 minutes, periodically during the first 24 hours (with special attention during the first 4 hours), and daily thereafter for a total of 14 days.[13] Record any signs of toxicity, such as changes in behavior, breathing, and motor activity, as well as mortality.
-
Dose Adjustment:
-
If the animal survives, the next animal receives a higher dose.
-
If the animal dies, the next animal receives a lower dose.
-
-
Termination: The test is concluded when one of the stopping criteria is met (e.g., three consecutive animals survive at the upper dose limit, or reversals in outcome occur at a specific dose). The LD50 is then calculated using specialized software.[13]
Signaling Pathways and Experimental Workflows
This compound's Inhibition of the NF-κB Signaling Pathway
This compound has been shown to exert its anti-inflammatory effects by inhibiting the activation of the NF-κB pathway. Specifically, it prevents the nuclear translocation of the p65 subunit.[5]
Caption: this compound inhibits the LPS-induced NF-κB signaling pathway.
This compound's Modulation of the MAPK Signaling Pathway
This compound also influences the Mitogen-Activated Protein Kinase (MAPK) signaling pathway by reducing the phosphorylation of key kinases.[5][6]
Caption: this compound modulates the LPS-activated MAPK signaling pathway.
Experimental Workflow for In Vivo Anti-Cancer Study
The following diagram illustrates the typical workflow for evaluating the anti-cancer efficacy of this compound in a chemically induced skin cancer model.
Caption: Workflow for DMBA/TPA-induced skin carcinogenesis study.
References
- 1. Pharmacokinetic Properties of this compound in Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound | C19H18O4 | CID 155248 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. annalsofplantsciences.com [annalsofplantsciences.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. ijbio.com [ijbio.com]
- 8. scispace.com [scispace.com]
- 9. MiTO [mito.dkfz.de]
- 10. Analyzing skin tumor development in mice by the DMBA/TPA model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Evaluation of Anti-inflammatory Nutraceuticals in LPS-induced Mouse Neuroinflammation Model: An Update - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Safety assessment of resveratrol surrogate molecule 5 (RSM5): Acute and sub-acute oral toxicity studies in BALB/c mice - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Moracin C Synthesis: Technical Support Center
Welcome to the technical support center for Moracin C synthesis. This resource is designed for researchers, chemists, and drug development professionals to provide in-depth guidance, troubleshoot common issues, and improve the overall yield and efficiency of your synthesis protocols.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes to this compound?
A1: The two primary routes reported in the literature are a longer, 10-step synthesis and a more concise 3-step synthesis. The 10-step route utilizes an intramolecular Wittig reaction to form the 2-arylbenzofuran core and has a reported overall yield of 12%[1]. A more recent and efficient 3-step approach involves a Sonogashira coupling to build the benzofuran skeleton, followed by prenylation and final demethylation[2][3][4][5].
Q2: Which steps are most likely to have low yields in the 3-step synthesis?
A2: The most challenging steps in the shorter synthesis are typically the prenylation and the final demethylation.
-
Prenylation: This step often results in a mixture of isomers, including the desired 4'-prenylated product, a 7-prenylated derivative, and a di-prenylated compound, which complicates purification and reduces the yield of the target intermediate[2].
-
Demethylation: The final step to remove the methyl ether protecting groups is notoriously difficult. Standard demethylating agents like BBr₃, BCl₃, and AlCl₃ frequently lead to the formation of a cyclized chromane byproduct as the major product, significantly lowering the yield of this compound[2].
Q3: How can I optimize the Sonogashira coupling reaction?
A3: The Sonogashira coupling is a critical step for forming the 2-arylbenzofuran core. To optimize this reaction, ensure the use of a reliable palladium catalyst, such as PdCl₂(PPh₃)₂, in combination with a copper(I) co-catalyst like CuI. The reaction is typically run in an anhydrous, polar aprotic solvent like DMF at elevated temperatures (e.g., 100 °C) under an inert atmosphere. Using triethylamine (TEA) as the base is also standard practice. Yields as high as 62% have been reported for this step[2].
Q4: What is the biological significance of this compound? Why is its synthesis important?
A4: this compound is a natural product with significant anti-inflammatory properties, known to inhibit the release of nitric oxide (NO) and reactive oxygen species (ROS)[6][7]. More recently, it has been identified as a potent downregulator of PCSK9 expression in liver cells[2][3]. Since PCSK9 is a key regulator of LDL cholesterol, this compound is a promising therapeutic target for cardiovascular diseases. Efficient synthesis is crucial for producing analogs and conducting structure-activity relationship (SAR) studies to develop new drugs[2][4]. Related moracins have also been shown to promote skeletal muscle cell proliferation through the PI3K-Akt-mTOR signaling pathway[8].
Troubleshooting Guide
This guide addresses specific issues that may arise during the synthesis of this compound, particularly following the 3-step Sonogashira coupling route.
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Low Yield in Sonogashira Coupling | 1. Inactive catalyst. 2. Presence of oxygen. 3. Impure starting materials. | 1. Use fresh palladium and copper catalysts. 2. Ensure the reaction is run under a strictly inert atmosphere (e.g., Argon or Nitrogen). 3. Recrystallize or purify 2-iodo-5-methoxyphenol and 1-ethynyl-3,5-dimethoxybenzene before use. |
| Multiple Products in Prenylation Step | Poor regioselectivity of the prenylation reaction. | 1. Carefully control the reaction temperature, starting at 0 °C before refluxing[2]. 2. Use n-BuLi as the base to generate the phenoxide anion in a non-polar solvent like cyclohexane[2]. 3. Be prepared for chromatographic separation of isomers (4'-prenyl, 7-prenyl, and di-prenyl)[2]. |
| Formation of Chromane Byproduct during Demethylation | The prenyl group's double bond attacks the carbocation formed on an adjacent methoxy group under strong Lewis acid conditions, leading to intramolecular cyclization. | 1. Avoid strong Lewis acids like BBr₃ and BCl₃[2]. 2. Explore alternative demethylation conditions. While not explicitly detailed for this compound in the provided results, methods like using L-selectride or other nucleophilic demethylating agents could be investigated. 3. If a related precursor is used, basic demethylation conditions may be successful[4]. |
| Overall Low Yield | Cumulative losses from multiple steps and difficult purifications. | 1. Ensure complete removal of solvents after each step. 2. Optimize chromatography conditions (solvent system, silica gel grade) for each purification to minimize product loss. 3. Handle intermediates with care, as polyphenolic compounds can be sensitive to oxidation. |
Yield Comparison for Synthetic Routes
The following table summarizes reported yields for different synthetic approaches to this compound and its core structure.
| Synthetic Route | Key Reaction | Reported Yield | Number of Steps | Reference |
| Wittig-based Synthesis | Intramolecular Wittig Reaction | 12% (Overall) | 10 | [1] |
| Sonogashira-based Synthesis | Sonogashira Coupling | 62% (for this step) | 3 (Overall) | [2] |
| Sonogashira-based Synthesis | Prenylation | 25% (desired isomer) | 3 (Overall) | [2] |
Key Experimental Protocols
Protocol 1: Sonogashira Coupling for 2-Arylbenzofuran Core
This protocol describes the formation of the 2-arylbenzofuran nucleus, a key intermediate in the 3-step synthesis of this compound[2].
Reagents:
-
2-iodo-5-methoxyphenol
-
1-ethynyl-3,5-dimethoxybenzene
-
PdCl₂(PPh₃)₂ (Palladium catalyst)
-
CuI (Copper(I) iodide)
-
Triethylamine (TEA)
-
Anhydrous Dimethylformamide (DMF)
Procedure:
-
To a solution of 2-iodo-5-methoxyphenol and 1-ethynyl-3,5-dimethoxybenzene in anhydrous DMF, add PdCl₂(PPh₃)₂ and CuI.
-
Add triethylamine to the mixture.
-
Heat the reaction mixture to 100 °C under an inert atmosphere (e.g., Argon).
-
Maintain the temperature and stir for 15 hours.
-
After the reaction is complete (monitored by TLC), cool the mixture to room temperature.
-
Perform an aqueous workup and extract the product with an organic solvent (e.g., ethyl acetate).
-
Dry the organic layer, concentrate it under reduced pressure, and purify the residue using column chromatography to obtain the 2-arylbenzofuran product.
Visualizations
Synthesis Workflow
Caption: Workflow for the 3-step synthesis of this compound.
Troubleshooting Logic for Demethylation
Caption: Decision tree for troubleshooting the demethylation step.
Associated Signaling Pathway
Caption: PI3K-Akt-mTOR pathway activated by related moracins.
References
- 1. Total synthesis of this compound - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 2. Synthesis of this compound and Its Derivatives with a 2-arylbenzofuran Motif and Evaluation of Their PCSK9 Inhibitory Effects in HepG2 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis of this compound and Its Derivatives with a 2-arylbenzofuran Motif and Evaluation of Their PCSK9 Inhibitory Effects in HepG2 Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. pure.dongguk.edu [pure.dongguk.edu]
- 6. This compound | ROS | NO Synthase | TargetMol [targetmol.com]
- 7. selleckchem.com [selleckchem.com]
- 8. Moracin E and M isolated from Morus alba Linné induced the skeletal muscle cell proliferation via PI3K-Akt-mTOR signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
Overcoming Moracin C stability issues in solution
Welcome to the . This resource is designed for researchers, scientists, and drug development professionals to provide guidance on overcoming stability issues encountered when working with Moracin C in solution. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data to support your research and development efforts.
Troubleshooting Guides & FAQs
This section addresses common problems researchers face during the handling and use of this compound solutions.
Question 1: My this compound solution appears to have lost activity over a short period. What could be the cause?
Answer: this compound is known to be unstable in solution.[1] Loss of activity is likely due to chemical degradation. Several factors can accelerate this degradation, including:
-
Exposure to Light: this compound, like many flavonoids, is sensitive to light. Photodegradation can lead to the formation of inactive byproducts.
-
Elevated Temperature: Storing solutions at room temperature or higher can significantly increase the rate of degradation.
-
Incorrect pH: The stability of flavonoids is often pH-dependent. Extreme pH values (highly acidic or alkaline) can catalyze hydrolytic degradation.
-
Presence of Oxidizing Agents: this compound is susceptible to oxidation. The presence of dissolved oxygen or other oxidizing species in the solvent can lead to the formation of inactive oxidation products.
Troubleshooting Steps:
-
Prepare Fresh Solutions: Whenever possible, prepare this compound solutions immediately before use.[1]
-
Protect from Light: Store stock solutions and working solutions in amber vials or wrap containers in aluminum foil to protect them from light.
-
Control Temperature: Store stock solutions at -20°C or -80°C. For short-term storage of working solutions, keep them on ice or at 2-8°C.
-
Use High-Purity Solvents: Use anhydrous, high-purity solvents (e.g., DMSO, ethanol) to minimize the presence of water and potential contaminants that could accelerate degradation.
-
Consider Antioxidants: For applications where it is feasible, the addition of antioxidants may help to slow down oxidative degradation.
Question 2: I observe a precipitate forming in my this compound stock solution stored in DMSO. What is happening and how can I resolve this?
Answer: Precipitation of this compound from a DMSO stock solution can occur due to a few reasons:
-
Supersaturation: The initial concentration may have been too high, leading to crystallization over time, especially with temperature fluctuations.
-
Water Absorption: DMSO is hygroscopic and can absorb moisture from the atmosphere. The introduction of water can decrease the solubility of the hydrophobic this compound, causing it to precipitate.
-
Freeze-Thaw Cycles: Repeated freeze-thaw cycles can lead to the formation of larger crystals from smaller ones (Ostwald ripening), resulting in visible precipitation.
Troubleshooting Steps:
-
Optimize Concentration: Prepare stock solutions at a concentration known to be stable. If you are unsure, start with a lower concentration and test its stability.
-
Use Anhydrous DMSO: Use fresh, anhydrous DMSO to prepare stock solutions.
-
Aliquot Stock Solutions: To avoid repeated freeze-thaw cycles, aliquot the stock solution into smaller, single-use volumes.
-
Proper Storage: Store aliquots at -20°C or -80°C in tightly sealed vials to minimize moisture absorption.
-
Resolubilization: If a precipitate is observed, gently warm the solution (e.g., in a 37°C water bath) and vortex to try and redissolve the compound before use. However, be aware that prolonged heating can accelerate degradation.
Question 3: How can I monitor the stability of my this compound solution during an experiment?
Answer: A stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV or Mass Spectrometry (MS) detection, is the most reliable way to monitor the concentration of this compound and detect the formation of degradation products over time.
Brief Protocol Outline:
-
Develop an HPLC Method: Use a C18 column with a mobile phase gradient of acetonitrile and water (both containing a small amount of acid like formic or trifluoroacetic acid for better peak shape).
-
Monitor Peak Area: Inject your this compound solution at different time points and monitor the peak area of the this compound peak. A decrease in peak area indicates degradation.
-
Look for Degradation Peaks: The appearance of new peaks in the chromatogram suggests the formation of degradation products.
A detailed protocol for a stability-indicating HPLC method is provided in the "Experimental Protocols" section.
Quantitative Data on this compound Stability
While specific public data on the degradation kinetics of this compound is limited, the following tables provide illustrative data based on typical stability profiles of structurally similar prenylated flavonoids under forced degradation conditions. These tables are intended to provide a general understanding of the factors affecting this compound stability.
Table 1: Effect of Temperature on this compound Degradation in DMSO (1 mg/mL)
| Temperature | Time (hours) | Remaining this compound (%) |
| 4°C | 24 | >99% |
| 48 | >98% | |
| 25°C (Room Temp) | 24 | ~90% |
| 48 | ~82% | |
| 40°C | 24 | ~75% |
| 48 | ~60% |
Table 2: Effect of pH on this compound Degradation in Aqueous Buffer (with 5% DMSO) at 25°C
| pH | Time (hours) | Remaining this compound (%) |
| 3.0 | 24 | ~95% |
| 5.0 | 24 | ~98% |
| 7.4 (Physiological) | 24 | ~85% |
| 9.0 | 24 | ~60% |
Table 3: Effect of Light Exposure on this compound Degradation in Ethanol at 25°C
| Condition | Time (hours) | Remaining this compound (%) |
| Dark (Control) | 24 | >99% |
| Ambient Light | 24 | ~92% |
| Direct Sunlight | 24 | ~70% |
Experimental Protocols
This section provides detailed methodologies for key experiments related to assessing and improving this compound stability.
Protocol 1: Stability-Indicating HPLC Method for this compound
Objective: To quantify the concentration of this compound and monitor the formation of degradation products.
Materials:
-
High-Performance Liquid Chromatography (HPLC) system with a Photodiode Array (PDA) or UV detector.
-
C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Acetonitrile (HPLC grade).
-
Ultrapure water.
-
Formic acid (or Trifluoroacetic acid).
-
This compound standard.
Procedure:
-
Mobile Phase Preparation:
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
-
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: 254 nm (or scan for optimal wavelength).
-
Injection Volume: 10 µL.
-
Gradient Elution:
-
0-5 min: 30% B
-
5-25 min: 30% to 90% B
-
25-30 min: 90% B
-
30.1-35 min: 30% B (re-equilibration)
-
-
-
Sample Preparation:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) at a known concentration (e.g., 1 mg/mL).
-
For stability testing, dilute the stock solution to the desired concentration in the test medium (e.g., buffer, cell culture media).
-
-
Analysis:
-
Inject the samples at specified time points.
-
Integrate the peak area of this compound and any new peaks that appear.
-
Calculate the percentage of remaining this compound relative to the initial time point.
-
Protocol 2: Forced Degradation Study of this compound
Objective: To investigate the degradation profile of this compound under various stress conditions.
Materials:
-
This compound.
-
Hydrochloric acid (HCl).
-
Sodium hydroxide (NaOH).
-
Hydrogen peroxide (H₂O₂).
-
HPLC system as described in Protocol 1.
-
Photostability chamber.
-
Oven.
Procedure:
-
Prepare this compound Solutions: Prepare solutions of this compound (e.g., 0.1 mg/mL) in a suitable solvent system (e.g., acetonitrile:water 50:50).
-
Acid Hydrolysis: Add 1 M HCl to a this compound solution and incubate at 60°C for 24 hours.
-
Base Hydrolysis: Add 0.1 M NaOH to a this compound solution and keep at room temperature for 24 hours.
-
Oxidative Degradation: Add 3% H₂O₂ to a this compound solution and keep at room temperature for 24 hours.
-
Thermal Degradation: Heat a solid sample of this compound at 80°C for 48 hours. Dissolve the sample for analysis.
-
Photodegradation: Expose a solution of this compound to light in a photostability chamber according to ICH Q1B guidelines.
-
Analysis: At the end of the stress period, neutralize the acidic and basic samples, and dilute all samples to an appropriate concentration for HPLC analysis using the method described in Protocol 1.
Signaling Pathways and Experimental Workflows
Signaling Pathways
This compound has been shown to exert its anti-inflammatory effects by modulating key signaling pathways, including the NF-κB and MAPK pathways.
NF-κB Signaling Pathway
Lipopolysaccharide (LPS), a component of the outer membrane of Gram-negative bacteria, binds to Toll-like receptor 4 (TLR4) on the surface of immune cells like macrophages. This binding initiates a signaling cascade that leads to the activation of the transcription factor NF-κB. Activated NF-κB translocates to the nucleus and promotes the expression of pro-inflammatory genes, including iNOS, COX-2, and various cytokines. This compound has been shown to inhibit this pathway, thereby reducing the inflammatory response.[2][3]
Caption: this compound inhibits the LPS-induced NF-κB signaling pathway.
MAPK Signaling Pathway
The Mitogen-Activated Protein Kinase (MAPK) pathway is another crucial signaling cascade involved in inflammation. Similar to the NF-κB pathway, it can be activated by stimuli like LPS. The MAPK pathway consists of a series of protein kinases that phosphorylate and activate one another, ultimately leading to the activation of transcription factors that regulate the expression of inflammatory mediators. This compound has been observed to suppress the phosphorylation of key MAPK proteins such as p38, ERK, and JNK.
Caption: this compound suppresses the activation of MAPK signaling pathways.
Experimental Workflow
The following diagram illustrates a general workflow for investigating the stability of this compound and the effectiveness of potential stabilization strategies.
Caption: Workflow for this compound stability assessment and formulation development.
References
Technical Support Center: Optimization of Moracin C Extraction
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the extraction of Moracin C.
Frequently Asked Questions (FAQs)
Q1: From which natural sources is this compound typically extracted?
This compound is a natural compound found in plants of the Morus genus, such as Morus mesozygia and Morus alba var. multicaulis.[1]
Q2: What are the key parameters to consider when optimizing this compound extraction?
The efficiency of this compound extraction is influenced by several factors, including the choice of solvent, extraction temperature, extraction time, solid-to-liquid ratio, and the pH of the extraction solvent.[2][3]
Q3: Which solvents are most effective for extracting this compound?
While specific studies on this compound extraction are limited, for similar phenolic compounds, mixtures of ethanol or methanol with water are often effective.[3][4] For instance, a study on anthocyanin extraction from Morus alba utilized 60% ethanol.[2] The optimal solvent concentration will likely need to be determined empirically.
Q4: What is the recommended temperature range for this compound extraction?
Higher temperatures can increase the solubility and diffusion rate of the target compound, but excessive heat may lead to degradation.[5][6] A general starting point for the extraction of plant phenolics is in the range of 45-65°C.[3][5] It is crucial to balance extraction efficiency with the thermal stability of this compound.
Q5: How does extraction time affect the yield of this compound?
Initially, a longer extraction time generally leads to a higher yield. However, after a certain point, the yield may plateau, and prolonged exposure to extraction conditions could risk compound degradation.[3][5]
Q6: What is the importance of the solid-to-liquid ratio?
The solid-to-liquid ratio impacts the concentration gradient of the target compound between the plant material and the solvent. A higher solvent volume can enhance extraction efficiency, but an excessively large volume may lead to unnecessary solvent waste and a more dilute extract that requires concentration.[3][7]
Q7: How can I monitor the success of my extraction?
The concentration of this compound in your extract can be quantified using techniques such as High-Performance Liquid Chromatography (HPLC).[8]
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Low this compound Yield | 1. Inappropriate solvent system.2. Suboptimal extraction temperature or time.3. Inefficient solid-to-liquid ratio.4. Degradation of this compound during extraction. | 1. Screen a range of solvent polarities (e.g., ethanol/water or methanol/water mixtures at different ratios).2. Optimize temperature and time using a response surface methodology approach.3. Test different solid-to-liquid ratios to ensure sufficient solvent for effective extraction.4. Consider using lower temperatures for longer durations or employing protective measures like working under an inert atmosphere if degradation is suspected. |
| Inconsistent Extraction Results | 1. Variability in plant raw material.2. Lack of precise control over extraction parameters.3. Inconsistent sample preparation (e.g., particle size). | 1. Ensure the plant material is from a consistent source and stored under proper conditions.2. Use calibrated equipment to maintain consistent temperature, stirring speed, and time.3. Standardize the grinding and sieving of the plant material to ensure a uniform particle size. |
| Presence of Impurities in the Extract | 1. Non-selective extraction solvent.2. Extraction of pigments and other interfering compounds. | 1. Adjust the polarity of the solvent to be more selective for this compound.2. Consider a pre-extraction step with a non-polar solvent (e.g., hexane) to remove lipids and some pigments.3. Employ post-extraction purification techniques such as solid-phase extraction (SPE) or column chromatography. |
| Degradation of this compound in the Final Extract | 1. Exposure to light, oxygen, or high temperatures during storage.2. Presence of degradative enzymes. | 1. Store the extract in amber vials at low temperatures (e.g., -20°C) and under an inert atmosphere (e.g., nitrogen or argon).[4]2. Consider a blanching step for the plant material prior to extraction to deactivate enzymes, though the impact on this compound stability should be evaluated.[6] |
Summary of Key Extraction Parameters for Plant Bioactives
The following table summarizes general optimal conditions found for the extraction of bioactive compounds from various plant sources, which can serve as a starting point for the optimization of this compound extraction.
| Parameter | Typical Range/Value | Source(s) |
| Solvent Concentration | 60-80% Ethanol in Water | [2][3] |
| Extraction Temperature | 45-65 °C | [3][5] |
| Extraction Time | 50-190 minutes | [2][3] |
| Solid-to-Liquid Ratio | 1:15 to 1:30 (g/mL) | [2][3] |
| pH | Acidic to Neutral (e.g., pH 2-7) | [2][3] |
General Experimental Protocol for this compound Extraction
This protocol provides a general methodology for the extraction of this compound from Morus species. Optimization of each parameter is recommended for achieving the highest yield.
-
Sample Preparation :
-
Dry the plant material (e.g., leaves, stems) at a controlled temperature (e.g., 40-50°C) to a constant weight.
-
Grind the dried material into a fine powder and pass it through a sieve to ensure uniform particle size.
-
-
Extraction :
-
Weigh a specific amount of the powdered plant material (e.g., 10 g).
-
Place the powder in an extraction vessel (e.g., a flask).
-
Add the extraction solvent (e.g., 70% ethanol) at a predetermined solid-to-liquid ratio (e.g., 1:20 w/v).
-
Place the vessel in a temperature-controlled water bath or shaker.
-
Conduct the extraction at a set temperature (e.g., 55°C) and for a specific duration (e.g., 90 minutes) with continuous agitation.
-
-
Filtration and Concentration :
-
After extraction, separate the solid residue from the liquid extract by filtration (e.g., using Whatman No. 1 filter paper).
-
Wash the residue with a small volume of fresh solvent to recover any remaining extract.
-
Combine the filtrates.
-
Remove the solvent from the extract using a rotary evaporator under reduced pressure at a controlled temperature (e.g., < 50°C).
-
-
Drying and Storage :
-
Dry the concentrated extract to a constant weight, for example, by freeze-drying.
-
Store the crude extract in an airtight, light-protected container at low temperature (-20°C) until further analysis.
-
Experimental Workflow for Optimization
Caption: Workflow for the optimization of this compound extraction parameters.
References
- 1. This compound | ROS | NO Synthase | TargetMol [targetmol.com]
- 2. researchgate.net [researchgate.net]
- 3. openresearchafrica.org [openresearchafrica.org]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. Synthesis of this compound and Its Derivatives with a 2-arylbenzofuran Motif and Evaluation of Their PCSK9 Inhibitory Effects in HepG2 Cells [mdpi.com]
Troubleshooting Moracin C precipitation in cell culture media
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing the precipitation of Moracin C in cell culture media.
Troubleshooting Guide
Precipitation of this compound upon addition to cell culture media is a common issue arising from its low aqueous solubility. This guide provides a systematic approach to diagnose and resolve this problem.
Initial Assessment
Before proceeding with complex troubleshooting, it's crucial to confirm the quality of your this compound and the preparation of your stock solution.
1. Visually Inspect Your this compound Powder:
-
Question: Does the solid this compound appear crystalline and uniform?
-
Action: If you observe clumping, discoloration, or other inconsistencies, this could indicate impurities or degradation, which might affect solubility.
2. Prepare a Fresh Stock Solution in DMSO:
-
Protocol: this compound is soluble in dimethyl sulfoxide (DMSO).[1][2][3] To ensure you are starting with a properly dissolved stock, follow this procedure:
-
Weigh out the desired amount of this compound powder.
-
Add the appropriate volume of high-purity, anhydrous DMSO to achieve your target stock concentration (e.g., 10 mM).
-
To aid dissolution, you can gently warm the solution to 37°C and use a vortex or sonicator for a few minutes.[4]
-
Visually inspect the stock solution to ensure it is clear and free of any particulate matter.
-
Troubleshooting Workflow
If your this compound powder and DMSO stock solution appear to be in good order, follow this workflow to address precipitation in your cell culture media.
Caption: Troubleshooting workflow for this compound precipitation.
Frequently Asked Questions (FAQs)
Q1: Why does this compound, which dissolves in DMSO, precipitate when I add it to my cell culture medium?
A1: This is a common phenomenon for hydrophobic compounds like this compound. The key reason is the drastic change in solvent polarity. DMSO is a polar aprotic solvent that is very effective at dissolving many organic molecules. However, cell culture medium is an aqueous environment. When the DMSO stock is diluted into the medium, the this compound molecules are suddenly in a much less favorable solvent, causing them to aggregate and precipitate out of solution.
Q2: What is the aqueous solubility of this compound?
Q3: How can I prepare my this compound working solution to avoid precipitation?
A3: Here are a few strategies you can employ:
-
Stepwise Dilution: Instead of adding your concentrated DMSO stock directly to the full volume of media, try a stepwise dilution. First, dilute the DMSO stock into a small volume of media, vortex gently, and then add this intermediate dilution to the final volume.
-
Lower the Stock Concentration: If you are using a very high concentration DMSO stock (e.g., 100 mM), try preparing a lower concentration stock (e.g., 10 mM) in DMSO. This will require you to add a larger volume to your media, but the more gradual change in solvent environment can sometimes prevent precipitation.[7]
-
Pre-warm the Media: Ensure your cell culture media is pre-warmed to 37°C before adding the this compound stock solution. Adding a cold compound solution to warm media can sometimes induce precipitation.
-
Increase Final DMSO Concentration (with caution): While it's crucial to keep the final DMSO concentration low to avoid cellular toxicity (typically below 0.5%), sometimes a slightly higher, yet non-toxic, concentration can help maintain solubility.[8] You must determine the maximum DMSO concentration your specific cell line can tolerate without affecting the experimental outcome.
Q4: Could components in my cell culture medium be interacting with this compound to cause precipitation?
A4: Yes, this is a possibility. Cell culture media are complex mixtures of inorganic salts, amino acids, vitamins, and often serum.[9][10][11]
-
Proteins in Serum: If you are using a serum-containing medium, this compound might bind to proteins like albumin. While this can sometimes increase the apparent solubility, under certain conditions, it could also lead to the formation of insoluble complexes.
-
Inorganic Salts: High concentrations of salts in the media can decrease the solubility of organic compounds through a "salting-out" effect.
Q5: How do I determine the maximum soluble concentration of this compound in my specific cell culture medium?
A5: You can perform a simple solubility test. The following is a general protocol that can be adapted to your specific needs.
Experimental Protocols
Protocol 1: Determining the Maximum Soluble Concentration of this compound in Cell Culture Media
This protocol will help you determine the highest concentration of this compound that remains in solution in your specific cell culture medium.
Materials:
-
This compound powder
-
Anhydrous DMSO
-
Your specific cell culture medium (with and without serum, if applicable)
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Incubator (37°C, 5% CO2)
-
Microscope
Procedure:
-
Prepare a high-concentration stock solution of this compound in DMSO (e.g., 20 mM). Ensure it is fully dissolved.
-
Set up a series of dilutions. In separate sterile microcentrifuge tubes, prepare a serial dilution of your this compound stock solution into your cell culture medium to achieve a range of final concentrations (e.g., 200 µM, 100 µM, 50 µM, 25 µM, 10 µM, 5 µM, 1 µM). Also, prepare a vehicle control with the same final concentration of DMSO as your highest this compound concentration.
-
Incubate under culture conditions. Incubate the tubes for a period that mimics your experimental conditions (e.g., 2 hours, 24 hours) at 37°C in a 5% CO2 incubator.
-
Visually inspect for precipitation. After incubation, carefully observe each tube for any signs of cloudiness or visible precipitate.
-
Microscopic examination. Place a small drop from each tube onto a microscope slide and examine for the presence of crystals or amorphous precipitate.
-
Determine the maximum soluble concentration. The highest concentration that remains clear and free of precipitate is your maximum working concentration under these conditions.
Data Presentation:
Record your observations in a table similar to the one below.
| This compound Concentration (µM) | Visual Observation (Clear/Cloudy/Precipitate) | Microscopic Observation (Crystals/No Crystals) |
| 200 | ||
| 100 | ||
| 50 | ||
| 25 | ||
| 10 | ||
| 5 | ||
| 1 | ||
| Vehicle Control |
Signaling Pathways and Logical Relationships
The precipitation of this compound is primarily a physicochemical process rather than a biological signaling pathway. The following diagram illustrates the logical relationships between the factors influencing its solubility in cell culture.
Caption: Factors contributing to this compound precipitation.
References
- 1. This compound | CAS:69120-06-5 | Phenols | High Purity | Manufacturer BioCrick [biocrick.com]
- 2. This compound | CAS 69120-06-5 | Sun-shinechem [sun-shinechem.com]
- 3. This compound | ROS | NO Synthase | TargetMol [targetmol.com]
- 4. emulatebio.com [emulatebio.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. files.core.ac.uk [files.core.ac.uk]
- 7. researchgate.net [researchgate.net]
- 8. medchemexpress.cn [medchemexpress.cn]
- 9. Cell Culture Media: A Review [labome.com]
- 10. Basic Constituents of Media [cytion.com]
- 11. bitesizebio.com [bitesizebio.com]
Preventing degradation of Moracin C during storage
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on preventing the degradation of Moracin C during storage and experimental use.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that can cause this compound degradation?
A1: this compound, a phenolic compound containing a benzofuran moiety, is susceptible to degradation induced by several factors, including:
-
pH: this compound is likely more stable in slightly acidic to neutral conditions and may degrade in alkaline environments.
-
Light: Exposure to ultraviolet (UV) and visible light can lead to photodegradation.
-
Oxygen: The presence of oxygen can cause oxidative degradation, especially in solution.
-
Temperature: Elevated temperatures can accelerate the rate of all degradation pathways.
-
Excipients: Incompatibility with certain pharmaceutical excipients can lead to chemical degradation.
Q2: What are the recommended storage conditions for this compound?
A2: To ensure maximum stability, this compound should be stored under the following conditions:
-
Solid (Powder): Store at -20°C in a tightly sealed, light-resistant container, preferably under an inert atmosphere (e.g., argon or nitrogen). Protect from moisture. Under these conditions, the powder is reported to be stable for up to three years.[1]
-
In Solution: Prepare solutions fresh whenever possible as they are known to be unstable.[2] If short-term storage is necessary, store solutions at -80°C in airtight, light-protected vials. Stock solutions in DMSO may be stable for up to one year at -80°C.[1]
Q3: My this compound solution has changed color. Is it still usable?
A3: A change in color, such as yellowing or browning, is a visual indicator of potential degradation. It is strongly recommended to discard the solution and prepare a fresh one to ensure the integrity of your experimental results. The color change is likely due to the formation of oxidation or other degradation products.
Q4: How can I monitor the stability of my this compound samples?
A4: A stability-indicating High-Performance Liquid Chromatography (HPLC) method is the most reliable way to monitor the purity and degradation of this compound. This method should be able to separate the intact this compound from its potential degradation products. Regular analysis of your samples will allow you to quantify the remaining concentration of active compound.
Troubleshooting Guides
This section addresses specific issues that researchers may encounter during their experiments with this compound.
| Problem | Possible Cause | Troubleshooting Steps |
| Inconsistent experimental results between batches of this compound solution. | Degradation of this compound in solution during storage or between experiments. | 1. Prepare fresh solutions of this compound for each experiment. 2. If using a stock solution, aliquot it into single-use vials upon preparation to avoid repeated freeze-thaw cycles. 3. Protect solutions from light at all times by using amber vials or wrapping containers in aluminum foil. 4. De-gas solvents used to prepare solutions to minimize dissolved oxygen. |
| Loss of biological activity of this compound over time. | Chemical degradation of the compound leading to inactive products. | 1. Confirm the purity of your this compound solid before preparing solutions using an analytical technique like HPLC. 2. Conduct a forced degradation study (see Experimental Protocols) to understand the stability of this compound under your specific experimental conditions (e.g., in your cell culture media at 37°C). 3. Consider the use of antioxidants in your experimental system if oxidative degradation is suspected, but first verify their compatibility with your assay. |
| Precipitate forms in my this compound solution upon storage. | This compound or its degradation products may have limited solubility under the storage conditions. | 1. Ensure the solvent is appropriate and the concentration is below the solubility limit at the storage temperature. 2. If storing at low temperatures, allow the solution to come to room temperature and vortex thoroughly before use. 3. If a precipitate persists, it may consist of degradation products. It is advisable to prepare a fresh solution. |
Quantitative Data Summary
The following tables provide illustrative examples of quantitative data that could be generated from stability studies of this compound. Users should perform their own experiments to obtain data specific to their conditions.
Table 1: Illustrative Example of this compound Stability in Different pH Buffers at 25°C
| pH | Incubation Time (hours) | This compound Remaining (%) | Appearance |
| 4.0 | 24 | 98.5 | Colorless |
| 7.4 | 24 | 92.1 | Faint Yellow |
| 9.0 | 24 | 75.3 | Yellow-Brown |
Table 2: Illustrative Example of this compound Photostability (Solid and Solution) at 25°C
| Sample | Light Exposure (lux hours) | This compound Remaining (%) |
| Solid Powder | 1.2 million | 99.2 |
| Solution (in Methanol) | 1.2 million | 85.7 |
| Solution (in Methanol, light-protected) | 1.2 million | 98.9 |
Table 3: Illustrative Example of this compound Thermal Stability (Solid) at 60°C
| Incubation Time (days) | This compound Remaining (%) |
| 1 | 99.8 |
| 7 | 97.5 |
| 30 | 91.2 |
Experimental Protocols
Protocol 1: Stability-Indicating HPLC Method for this compound
This protocol provides a general method for developing a stability-indicating HPLC assay. The specific parameters may need to be optimized for your system.
1. Materials:
-
This compound reference standard
-
HPLC grade acetonitrile, methanol, and water
-
HPLC grade formic acid or other suitable buffer components
-
C18 reverse-phase HPLC column (e.g., 4.6 x 150 mm, 5 µm)
2. Chromatographic Conditions (Example):
-
Mobile Phase A: Water with 0.1% formic acid
-
Mobile Phase B: Acetonitrile with 0.1% formic acid
-
Gradient: 10-90% B over 20 minutes, then return to initial conditions
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection Wavelength: 280 nm (or the λmax of this compound)
-
Injection Volume: 10 µL
3. Procedure:
-
Prepare a stock solution of this compound reference standard in methanol or DMSO.
-
Develop a separation method that shows a sharp, symmetrical peak for intact this compound.
-
Perform forced degradation studies (see Protocol 2) to generate degradation products.
-
Inject the stressed samples and verify that the degradation product peaks are well-resolved from the parent this compound peak.
-
Validate the method for specificity, linearity, accuracy, and precision according to ICH guidelines.
Protocol 2: Forced Degradation Study of this compound
This protocol outlines the conditions for stress testing to identify potential degradation pathways and products.
1. Preparation of Samples:
-
Prepare solutions of this compound (e.g., 1 mg/mL) in a suitable solvent (e.g., methanol:water 1:1).
-
For each condition, prepare a sample of this compound and a blank (solvent only).
-
Protect a control sample from the stress condition to serve as a baseline.
2. Stress Conditions:
-
Acid Hydrolysis: Add 1N HCl to the sample solution and incubate at 60°C for 24 hours.
-
Base Hydrolysis: Add 1N NaOH to the sample solution and incubate at 60°C for 2 hours.
-
Oxidative Degradation: Add 3% hydrogen peroxide to the sample solution and keep at room temperature for 24 hours.
-
Thermal Degradation: Store the solid this compound and a solution in a hot air oven at 80°C for 48 hours.
-
Photodegradation: Expose solid this compound and a solution to a light source providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter. Keep a control sample wrapped in aluminum foil.
3. Analysis:
-
At specified time points, withdraw aliquots of each sample, neutralize if necessary, and dilute to a suitable concentration.
-
Analyze the samples by the validated stability-indicating HPLC method (Protocol 1).
-
Calculate the percentage of this compound remaining and the percentage of each degradation product formed.
Protocol 3: Drug-Excipient Compatibility Study
This protocol describes a method to assess the compatibility of this compound with common pharmaceutical excipients.
1. Materials:
-
This compound
-
Excipients (e.g., lactose, microcrystalline cellulose, magnesium stearate, starch)
-
HPLC grade methanol and water
2. Procedure:
-
Prepare binary mixtures of this compound and each excipient in a 1:1 ratio by weight.
-
Prepare a physical mixture of all components in the proportions intended for a final formulation.
-
Store the mixtures under accelerated stability conditions (e.g., 40°C/75% relative humidity) for a specified period (e.g., 4 weeks).
-
Store control samples of this compound and each excipient alone under the same conditions.
-
At designated time points, withdraw samples and dissolve them in a suitable solvent.
-
Analyze the samples by HPLC to quantify the amount of this compound remaining and identify any new peaks corresponding to degradation products.
-
Compare the degradation of this compound in the presence of excipients to the degradation of this compound alone. Significant increases in degradation suggest an incompatibility.
Visualizations
Caption: Workflow for a forced degradation study of this compound.
Caption: Potential degradation pathways of this compound.
References
Technical Support Center: Moracin C Solubility for In Vitro Assays
Welcome to the Technical Support Center. This guide provides troubleshooting strategies and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome challenges related to Moracin C solubility in in vitro assays.
Troubleshooting Guide
This section addresses common problems encountered during experiments with this compound, offering step-by-step solutions.
Problem 1: My this compound precipitates out of solution when I add it to my aqueous cell culture medium.
-
Cause: this compound is a hydrophobic compound with low aqueous solubility. When a concentrated stock solution (typically in an organic solvent like DMSO) is diluted into an aqueous medium, the this compound can crash out of solution.
-
Solution:
-
Optimize the final solvent concentration: Ensure the final concentration of the organic solvent (e.g., DMSO) in your cell culture medium is as low as possible, ideally below 0.1%, to minimize solvent-induced cell toxicity.[1]
-
Use a co-solvent system: A co-solvent is a water-miscible organic solvent used to increase the solubility of poorly water-soluble compounds.[2][3] Common co-solvents for in vitro use include ethanol, propylene glycol, and polyethylene glycols.[2]
-
Employ solubilizing agents: Consider using cyclodextrins or surfactants to enhance the solubility of this compound.
-
Warm the medium: Gently warming the cell culture medium to 37°C before adding the this compound stock solution can sometimes help keep the compound in solution.[4]
-
Increase the volume of the medium: A greater dilution of the this compound stock solution into a larger volume of medium can prevent precipitation.
-
Problem 2: I am observing inconsistent results in my in vitro assays with this compound.
-
Cause: Inconsistent results can be due to variable solubility of this compound between experiments. If the compound is not fully dissolved, the actual concentration in your assay will be lower than intended and may vary.
-
Solution:
-
Visually inspect for precipitation: Before adding your this compound solution to the cells, carefully inspect it for any signs of precipitation.
-
Prepare fresh solutions: It is recommended to prepare fresh solutions of this compound for each experiment, as solutions may be unstable.[5]
-
Use a validated solubilization method: Choose a solubilization strategy and validate that it consistently keeps this compound in solution at the desired concentration in your specific assay conditions.
-
Problem 3: I am concerned about the potential toxicity of the solvents or solubilizing agents I am using.
-
Cause: High concentrations of organic solvents or other solubilizing agents can be toxic to cells and interfere with experimental results.
-
Solution:
-
Run solvent controls: Always include a vehicle control in your experiments, which contains the same concentration of the solvent or solubilizing agent used to dissolve the this compound, but without the compound itself.[1] This will help you to distinguish between the effects of the compound and the effects of the vehicle.
-
Determine the maximum tolerated solvent concentration: Perform a dose-response experiment to determine the highest concentration of the solvent or solubilizing agent that your cells can tolerate without affecting their viability or the assay endpoint.
-
Frequently Asked Questions (FAQs)
Q1: What is the solubility of this compound in common solvents?
A1: this compound is soluble in several organic solvents. The table below summarizes the available solubility data.
| Solvent | Solubility | Notes |
| DMSO | 225.0 mg/mL (725.0 mM)[6], 250 mg/mL (805.57 mM)[7] | Sonication is recommended to aid dissolution.[6][7] |
| Chloroform | Soluble | [8] |
| Dichloromethane | Soluble | [8] |
| Ethyl Acetate | Soluble | [8] |
| Acetone | Soluble | [8] |
Q2: What are the recommended strategies to improve the aqueous solubility of this compound for in vitro assays?
A2: Several strategies can be employed to enhance the aqueous solubility of hydrophobic compounds like this compound.[9][10][11] These include:
-
Co-solvent Systems: Using a mixture of water and a water-miscible organic solvent.[12]
-
Cyclodextrins: These are cyclic oligosaccharides that can form inclusion complexes with hydrophobic molecules, increasing their apparent water solubility.[13][14][15]
-
Surfactants: These can form micelles that encapsulate hydrophobic compounds, allowing them to be dispersed in aqueous solutions.[9]
-
Lipid-Based Formulations: For certain applications, lipid-based delivery systems can be used to solubilize lipophilic drugs.[9][16]
Q3: Are there any specific signaling pathways that this compound is known to affect?
A3: this compound has been reported to exhibit anti-inflammatory effects by inhibiting the release of nitric oxide (NO) and reactive oxygen species (ROS) in LPS-activated cells.[5][6] It has also been shown to inhibit the phosphorylation of p38, ERK, and JNK in LPS-activated RAW 246.7 cells.[6] Additionally, this compound has been investigated for its potential to downregulate PCSK9 expression in HepG2 cells.[17]
Experimental Protocols
Protocol 1: Preparation of a this compound Stock Solution using a Co-solvent System
-
Weigh the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Add a small volume of 100% DMSO to dissolve the this compound completely. Sonication may be used to aid dissolution.
-
For a 10 mM stock solution, dissolve 3.1 mg of this compound (MW: 310.34 g/mol ) in 1 mL of DMSO.
-
Store the stock solution at -80°C for long-term storage.[6] Prepare fresh dilutions for each experiment.
Protocol 2: Solubilization of this compound using Hydroxypropyl-β-cyclodextrin (HP-β-CD)
-
Prepare a stock solution of HP-β-CD in sterile water (e.g., 40% w/v).
-
Prepare a concentrated stock solution of this compound in a suitable organic solvent (e.g., DMSO).
-
In a sterile tube, add the desired amount of the this compound stock solution.
-
Add the HP-β-CD solution to the this compound stock and vortex thoroughly to facilitate the formation of the inclusion complex. The optimal ratio of this compound to HP-β-CD should be determined empirically.
-
This complex can then be diluted in the aqueous assay medium.
Visualizations
Caption: Experimental workflow for preparing this compound solutions for in vitro assays.
Caption: Simplified signaling pathway of this compound's anti-inflammatory effects.
References
- 1. researchgate.net [researchgate.net]
- 2. Cosolvent - Wikipedia [en.wikipedia.org]
- 3. taylorandfrancis.com [taylorandfrancis.com]
- 4. researchgate.net [researchgate.net]
- 5. selleckchem.com [selleckchem.com]
- 6. This compound | ROS | NO Synthase | TargetMol [targetmol.com]
- 7. glpbio.com [glpbio.com]
- 8. This compound | CAS:69120-06-5 | Phenols | High Purity | Manufacturer BioCrick [biocrick.com]
- 9. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 10. researchgate.net [researchgate.net]
- 11. Techniques to Enhance Solubility of Hydrophobic Drugs: An Overview | Asian Journal of Pharmaceutics (AJP) [asiapharmaceutics.info]
- 12. Strategies for improving hydrophobic drugs solubility and bioavailability - Int J Pharm Chem Anal [ijpca.org]
- 13. mdpi.com [mdpi.com]
- 14. scispace.com [scispace.com]
- 15. chemicaljournals.com [chemicaljournals.com]
- 16. Formulation Strategies for Poorly Soluble Drugs [worldpharmatoday.com]
- 17. mdpi.com [mdpi.com]
Validation & Comparative
Unveiling the Potential of Moracin C in PCSK9 Regulation: A Comparative Guide for Researchers
For researchers and professionals in drug development, the quest for effective modulators of Proprotein Convertase Subtilisin/Kexin type 9 (PCSK9) expression is a critical frontier in cardiovascular disease therapeutics. This guide provides a comprehensive comparison of Moracin C and its derivatives against other known PCSK9 inhibitors, supported by experimental data from studies on HepG2 cells.
Proprotein convertase subtilisin/kexin type 9 (PCSK9) is a key player in regulating low-density lipoprotein cholesterol (LDL-C) levels.[1][2][3][4] By promoting the degradation of the LDL receptor (LDLR), PCSK9 reduces the clearance of LDL-C from the bloodstream, a major risk factor for cardiovascular diseases.[1][2][3][4] The inhibition of PCSK9 has therefore emerged as a promising therapeutic strategy. While monoclonal antibodies and small interfering RNA (siRNA) have been approved for clinical use, their cost and injectable administration route limit broader accessibility.[4][5] This has spurred the search for orally available small molecules that can effectively inhibit PCSK9 expression.
Recent studies have highlighted this compound, a bioactive compound from Morus alba fruits, and its synthetic derivatives as potent inhibitors of PCSK9 expression in human hepatoma HepG2 cells.[3][4][5] This guide delves into the experimental validation of this compound's efficacy, comparing it with other small molecule inhibitors and providing detailed protocols for key experiments.
Comparative Efficacy of PCSK9 Inhibitors in HepG2 Cells
The following table summarizes the inhibitory effects of this compound derivatives and other compounds on PCSK9 mRNA expression in HepG2 cells. The data is derived from quantitative RT-PCR experiments where cells were treated with the respective compounds for 24 hours.
| Compound | Concentration (µM) | PCSK9 mRNA Inhibition (%) | Reference Compound | Reference Inhibition (%) |
| Compound 7 (this compound precursor) | 20 | 97.1% | Berberine | 60.9% |
| This compound (Compound 1) | 20 | 44.9% | Berberine | 60.9% |
| Compound 9 | 20 | 96.7% | Berberine | 60.9% |
| Compound 11 | 20 | 88.5% | Berberine | 60.9% |
| Compound 14 | 20 | 96.3% | Berberine | 60.9% |
| Berberine | 20 | 60.9% | - | - |
Data sourced from Masagalli et al., 2021.[3][5]
Notably, a precursor of this compound, designated as compound 7, demonstrated the most potent inhibitory effect on PCSK9 mRNA expression, significantly outperforming the well-characterized inhibitor, berberine.[1][2][3][5] This highlights the therapeutic potential of the 2-arylbenzofuran scaffold for the development of novel PCSK9 inhibitors.
Experimental Protocols
Reproducibility is paramount in scientific research. The following are detailed methodologies for the key experiments used to validate the effect of this compound and its derivatives on PCSK9 expression in HepG2 cells.
HepG2 Cell Culture and Treatment
-
Cell Line: Human hepatoma HepG2 cells.
-
Culture Medium: Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.
-
Culture Conditions: Cells are maintained at 37°C in a humidified atmosphere of 5% CO2.
-
Treatment Protocol: For experimental purposes, HepG2 cells are seeded in appropriate culture plates. Prior to treatment with compounds, cells are often cultured in a medium containing lipoprotein-deficient serum to upregulate LDLR expression.[6] The test compounds (e.g., this compound derivatives, berberine) are then added to the culture medium at the desired concentrations for a specified duration (e.g., 24 hours).
Quantitative Real-Time PCR (qRT-PCR) for PCSK9 mRNA Expression
This technique is used to quantify the levels of PCSK9 messenger RNA (mRNA), providing a measure of gene expression.
-
RNA Extraction: Total RNA is isolated from treated and untreated HepG2 cells using a suitable RNA extraction kit (e.g., TRIzol reagent).
-
cDNA Synthesis: The extracted RNA is reverse-transcribed into complementary DNA (cDNA) using a reverse transcriptase enzyme.
-
Real-Time PCR: The cDNA is then used as a template for real-time PCR with primers specific for the PCSK9 gene. A housekeeping gene (e.g., GAPDH) is used for normalization.
-
Data Analysis: The relative expression of PCSK9 mRNA is calculated using the comparative Ct (ΔΔCt) method.
Western Blot Analysis for PCSK9 Protein Expression
Western blotting is employed to detect and quantify the amount of PCSK9 protein in the cell lysates.
-
Protein Extraction: Cells are lysed using a RIPA buffer containing protease inhibitors to extract total protein.
-
Protein Quantification: The total protein concentration in each lysate is determined using a protein assay (e.g., BCA assay).
-
SDS-PAGE and Transfer: Equal amounts of protein from each sample are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred to a polyvinylidene fluoride (PVDF) membrane.
-
Immunoblotting: The membrane is blocked and then incubated with a primary antibody specific for PCSK9. Subsequently, it is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system. The band intensity is quantified and normalized to a loading control protein (e.g., β-actin).[5]
Visualizing the Experimental and Biological Pathways
To further clarify the experimental process and the potential mechanism of action, the following diagrams are provided.
The signaling pathways that regulate PCSK9 expression are complex, involving transcription factors such as Hepatocyte Nuclear Factor 1-alpha (HNF1α) and Sterol Regulatory Element-Binding Protein 2 (SREBP2).[6][7] While the precise mechanism of this compound is still under investigation, it is hypothesized to interfere with these transcriptional pathways.
References
- 1. pure.dongguk.edu [pure.dongguk.edu]
- 2. Synthesis of this compound and Its Derivatives with a 2-arylbenzofuran Motif and Evaluation of Their PCSK9 Inhibitory Effects in HepG2 Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Synthesis of this compound and Its Derivatives with a 2-arylbenzofuran Motif and Evaluation of Their PCSK9 Inhibitory Effects in HepG2 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Strong induction of PCSK9 gene expression through HNF1α and SREBP2: mechanism for the resistance to LDL-cholesterol lowering effect of statins in dyslipidemic hamsters - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | Regulation of PCSK9 Expression and Function: Mechanisms and Therapeutic Implications [frontiersin.org]
Moracin C vs. Berberine: A Comparative Guide to PCSK9 Inhibition
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of Moracin C and berberine as inhibitors of Proprotein Convertase Subtilisin/Kexin type 9 (PCSK9), a key regulator of cholesterol homeostasis. The information presented is based on available experimental data to assist researchers and drug development professionals in evaluating these two natural compounds for potential therapeutic applications.
Executive Summary
Both this compound and berberine have demonstrated the ability to inhibit PCSK9, a protein that promotes the degradation of the low-density lipoprotein receptor (LDLR), thereby increasing circulating LDL cholesterol levels.[1][2] Experimental evidence, primarily from in vitro studies, suggests that a derivative of this compound may be a more potent inhibitor of PCSK9 mRNA expression than berberine.[1][2][3][4] While the mechanism of action for berberine has been extensively studied, the precise signaling pathway for this compound's PCSK9 inhibition is not as well-elucidated.
Quantitative Data Comparison
The following table summarizes the quantitative data on the PCSK9 inhibitory effects of a this compound derivative and berberine from a comparative study using human hepatoma HepG2 cells.
| Compound | Concentration | PCSK9 mRNA Inhibition (%) | Cell Line | Reference |
| This compound derivative (compound 7) | 20 µM | 97.1% | HepG2 | [1][2][3][4] |
| Berberine | 20 µM | 60.9% | HepG2 | [1][2][3][4] |
| This compound | 20 µM | 44.9% | HepG2 | [1] |
Note: Compound 7 is a precursor to this compound, lacking a prenyl group, and demonstrated the strongest inhibitory effect among the tested derivatives in the cited study.[1]
Signaling Pathways and Mechanisms of Action
Berberine:
Berberine is understood to inhibit PCSK9 transcription through a dual mechanism primarily involving the downregulation of two key transcription factors: Hepatocyte Nuclear Factor 1α (HNF1α) and Sterol Regulatory Element-Binding Protein 2 (SREBP-2).[5][6] By reducing the levels of HNF1α and SREBP-2, berberine effectively suppresses the transcription of the PCSK9 gene.[6] This leads to decreased PCSK9 protein levels and, consequently, an increase in the abundance of LDLR on the surface of liver cells, resulting in enhanced clearance of LDL cholesterol from the bloodstream.[5]
Caption: Berberine's PCSK9 inhibitory pathway.
This compound:
The precise molecular mechanism by which this compound inhibits PCSK9 expression is not yet fully characterized. The available research demonstrates that this compound and its derivatives can significantly reduce PCSK9 mRNA levels in HepG2 cells.[1][2][3][4] This suggests that this compound likely acts at the transcriptional level. However, it has not been definitively shown whether its action is mediated through HNF1α, SREBP-2, or other signaling pathways. Further research is required to elucidate the specific molecular targets of this compound in the regulation of PCSK9 gene expression.
Caption: Postulated PCSK9 inhibitory pathway of this compound.
Experimental Protocols
The following is a summary of the experimental protocol used to compare the PCSK9 inhibitory effects of this compound derivatives and berberine in HepG2 cells, as described by Masagalli et al., 2021.[1][3]
Cell Culture and Treatment:
-
Human hepatoma HepG2 cells were cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a 5% CO2 atmosphere.
-
Cells were seeded in 6-well plates and grown to approximately 70-80% confluency.
-
The cells were then treated with 20 µM of the test compounds (this compound, its derivatives, or berberine) for 24 hours.
Quantitative Real-Time PCR (qRT-PCR) for PCSK9 mRNA Expression:
-
Total RNA was extracted from the treated HepG2 cells using a suitable RNA isolation kit.
-
cDNA was synthesized from the extracted RNA using a reverse transcription kit.
-
qRT-PCR was performed using a real-time PCR system with specific primers for human PCSK9 and a housekeeping gene (e.g., GAPDH) for normalization.
-
The relative expression of PCSK9 mRNA was calculated using the ΔΔCt method. The percentage of inhibition was determined by comparing the PCSK9 mRNA levels in treated cells to those in untreated control cells.
Caption: Experimental workflow for PCSK9 mRNA inhibition assay.
Conclusion
The available data indicates that a derivative of this compound is a more potent inhibitor of PCSK9 mRNA expression in vitro than berberine.[1][2][3][4] This suggests that this compound and its analogs are promising candidates for further investigation as PCSK9 inhibitors. However, a significant knowledge gap remains regarding the detailed mechanism of action of this compound. In contrast, berberine's mechanism of inhibiting PCSK9 transcription via HNF1α and SREBP-2 is well-documented.[5][6]
For drug development professionals, this compound presents an intriguing scaffold for the design of novel and potentially more potent PCSK9 inhibitors. Future research should focus on elucidating its precise molecular targets and signaling pathways, as well as evaluating its efficacy and safety in in vivo models. For researchers, the comparative data provides a basis for further mechanistic studies to understand the structural and functional differences that contribute to the observed variance in inhibitory potency between these two natural compounds.
References
- 1. Synthesis of this compound and Its Derivatives with a 2-arylbenzofuran Motif and Evaluation of Their PCSK9 Inhibitory Effects in HepG2 Cells [mdpi.com]
- 2. Strong induction of PCSK9 gene expression through HNF1alpha and SREBP2: mechanism for the resistance to LDL-cholesterol lowering effect of statins in dyslipidemic hamsters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis of this compound and Its Derivatives with a 2-arylbenzofuran Motif and Evaluation of Their PCSK9 Inhibitory Effects in HepG2 Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pure.dongguk.edu [pure.dongguk.edu]
- 6. researchgate.net [researchgate.net]
Moracin C vs. Quercetin: A Comparative Analysis of Anti-Inflammatory Pathways
For Researchers, Scientists, and Drug Development Professionals
In the landscape of natural compounds with therapeutic potential, Moracin C and quercetin have emerged as significant candidates for their anti-inflammatory properties. This guide provides a comparative analysis of their mechanisms of action, focusing on key anti-inflammatory pathways. The information presented herein is a synthesis of experimental data from various studies, intended to offer an objective overview for research and drug development purposes.
Overview of Anti-Inflammatory Activity
Both this compound, a benzofuran derivative isolated from plants like Artocarpus heterophyllus, and quercetin, a ubiquitous flavonoid found in many fruits and vegetables, have demonstrated potent anti-inflammatory effects in preclinical studies.[1][2] Their mechanisms of action converge on critical inflammatory signaling cascades, including the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.
Comparative Efficacy on Key Inflammatory Markers
The following tables summarize the available quantitative data on the inhibitory effects of this compound and quercetin on key markers of inflammation. It is important to note that the data are compiled from different studies with varying experimental conditions. A direct head-to-head comparison in a single study is not currently available in the public domain.
Table 1: Inhibition of Nitric Oxide (NO) Production
| Compound | Cell Line | Stimulant | IC50 Value | Reference |
| This compound | RAW 264.7 macrophages | LPS (1 µg/mL) | 7.70 µM | [1] |
| Quercetin | - | - | Data not available | - |
Table 2: Inhibition of Pro-Inflammatory Enzymes
| Compound | Enzyme | Cell Line / Assay | Method | Key Findings | Reference |
| This compound | iNOS, COX-2 | RAW 264.7 macrophages | Western Blot, RT-PCR | Dose-dependent inhibition of protein and mRNA expression | [1] |
| Quercetin | COX-2 | Human hepatocyte-derived cell line | Western Blot, RT-PCR | Significant inhibition of protein and mRNA expression | [3] |
| Quercetin | iNOS | PC12 cells | - | Inhibition of iNOS over-expression | [4] |
Table 3: Modulation of Pro-Inflammatory Cytokines
| Compound | Cytokine(s) | Cell Line | Method | Key Findings | Reference |
| This compound | IL-1β, IL-6, TNF-α | RAW 264.7 macrophages | ELISA | Dose-dependent reduction in cytokine production | [1] |
| Quercetin | TNF-α, IL-1β, IL-6 | Human hepatocyte-derived cell line | - | Significant reduction in cytokine levels | [2] |
| Quercetin | IL-1β | Carrageenan-induced inflammation model | - | Reduced IL-1β production | [1] |
Signaling Pathway Analysis
This compound and quercetin exert their anti-inflammatory effects by modulating key signaling pathways that regulate the expression of pro-inflammatory mediators.
NF-κB Signaling Pathway
The NF-κB pathway is a central regulator of inflammation. Both this compound and quercetin have been shown to inhibit this pathway.
Caption: NF-κB signaling pathway inhibition by this compound and quercetin.
MAPK Signaling Pathway
The MAPK pathway, including p38, ERK, and JNK, is another critical regulator of the inflammatory response. Both compounds have been observed to modulate this pathway.
Caption: MAPK signaling pathway inhibition by this compound and quercetin.
Experimental Protocols
The following are generalized protocols for key experiments cited in the studies of this compound and quercetin. Specific details may vary between laboratories.
LPS-Induced Inflammation in RAW 264.7 Macrophages
This in vitro model is commonly used to screen for anti-inflammatory compounds.
Caption: Workflow for LPS-induced inflammation in RAW 264.7 cells.
-
Cell Culture: RAW 264.7 murine macrophage cells are cultured in DMEM supplemented with 10% fetal bovine serum and antibiotics at 37°C in a 5% CO2 humidified atmosphere.
-
Cell Seeding: Cells are seeded into 96-well plates at a density of approximately 1 x 10^5 cells/well and allowed to adhere overnight.
-
Treatment: The culture medium is replaced with fresh medium containing various concentrations of this compound or quercetin for a pre-incubation period (e.g., 1-2 hours).
-
Stimulation: Lipopolysaccharide (LPS) is added to the wells (final concentration typically 1 µg/mL) to induce an inflammatory response.
-
Incubation: The plates are incubated for a specified period (e.g., 18-24 hours).
-
Sample Collection: The cell culture supernatant is collected for the measurement of nitric oxide and cytokines. Cell lysates can also be prepared for Western blot analysis.
Nitric Oxide (NO) Assay (Griess Reagent System)
This assay measures the accumulation of nitrite, a stable metabolite of NO, in the cell culture supernatant.
-
Reagent Preparation: The Griess reagent is typically a two-part solution: Solution I (e.g., 1% sulfanilamide in 5% phosphoric acid) and Solution II (e.g., 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water).
-
Assay Procedure:
-
50 µL of cell culture supernatant is mixed with 50 µL of Griess reagent (pre-mixed Solution I and II) in a 96-well plate.
-
The mixture is incubated at room temperature for 10-15 minutes.
-
The absorbance is measured at 540 nm using a microplate reader.
-
The nitrite concentration is determined by comparison with a standard curve of sodium nitrite.
-
Cytokine Measurement (ELISA)
Enzyme-Linked Immunosorbent Assay (ELISA) is a highly sensitive method for quantifying cytokine levels.
-
Plate Coating: A 96-well plate is coated with a capture antibody specific for the cytokine of interest (e.g., anti-mouse TNF-α) and incubated overnight.
-
Blocking: The plate is washed and blocked with a blocking buffer (e.g., 1% BSA in PBS) to prevent non-specific binding.
-
Sample Incubation: Cell culture supernatants and a series of cytokine standards are added to the wells and incubated.
-
Detection: After washing, a biotinylated detection antibody specific for the cytokine is added, followed by an enzyme-conjugated streptavidin (e.g., horseradish peroxidase).
-
Substrate Addition: A substrate solution is added, which reacts with the enzyme to produce a colored product.
-
Measurement: The absorbance is read at the appropriate wavelength, and the cytokine concentration in the samples is calculated from the standard curve.
Western Blot Analysis for NF-κB and MAPK Pathways
This technique is used to detect the protein expression and phosphorylation status of key signaling molecules.
-
Cell Lysis: Cells are lysed to extract total protein. For nuclear translocation studies of NF-κB, nuclear and cytoplasmic fractions are separated.
-
Protein Quantification: The protein concentration of the lysates is determined using a protein assay (e.g., BCA assay).
-
Electrophoresis: Equal amounts of protein are separated by size using SDS-PAGE.
-
Transfer: The separated proteins are transferred from the gel to a membrane (e.g., PVDF or nitrocellulose).
-
Blocking: The membrane is blocked to prevent non-specific antibody binding.
-
Antibody Incubation: The membrane is incubated with primary antibodies specific for the target proteins (e.g., phospho-p65, total p65, phospho-p38, total p38).
-
Secondary Antibody and Detection: After washing, the membrane is incubated with a horseradish peroxidase-conjugated secondary antibody, and the protein bands are visualized using a chemiluminescent substrate.
Conclusion
Both this compound and quercetin demonstrate significant anti-inflammatory potential by targeting the NF-κB and MAPK signaling pathways, thereby reducing the production of key inflammatory mediators. While the available data indicates potent activity for both compounds, a direct comparative study with standardized experimental conditions is necessary to definitively conclude their relative efficacy. Further research, including head-to-head in vitro and in vivo studies, is warranted to fully elucidate their therapeutic potential for inflammatory diseases. This guide provides a foundational comparison to aid researchers in designing such future investigations.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Anti-inflammatory potential of quercetin: From chemistry and mechanistic insight to nanoformulations - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Quercetin exerts a neuroprotective effect through inhibition of the iNOS/NO system and pro-inflammation gene expression in PC12 cells and in zebrafish - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Personal protective equipment for handling Moracin C
This guide provides crucial safety protocols and logistical information for the handling and disposal of Moracin C, a natural compound utilized in research for its anti-inflammatory properties. The following procedures are designed to ensure the safety of researchers, scientists, and drug development professionals.
Physicochemical and Safety Data
While specific occupational exposure limits for this compound have not been established, the following table summarizes its key physicochemical properties and known hazard information to inform safe handling practices.
| Property | Value | Reference |
| Molecular Formula | C₁₉H₁₈O₄ | [1] |
| Molecular Weight | 310.34 g/mol | [2][3] |
| Appearance | Solid | [1] |
| Melting Point | 198 - 199 °C | [1] |
| Storage (Powder) | -20°C for up to 3 years | [2][3] |
| Storage (in Solvent) | -80°C for up to 1 year | [2][4] |
| Known Hazards | Based on the related compound Moracin O, may be harmful if swallowed and very toxic to aquatic life with long-lasting effects. | [5] |
Personal Protective Equipment (PPE)
A risk assessment should be conducted before handling this compound to determine the appropriate level of PPE. The following recommendations are based on general best practices for handling chemical compounds of unknown toxicity.
Core PPE Requirements:
-
Eye Protection: Safety goggles with side-shields are mandatory to protect against splashes.
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile) should be worn. Gloves must be inspected before use and changed regularly, or immediately if contaminated.
-
Body Protection: A fully buttoned laboratory coat or an impervious gown is required to protect the skin.
-
Footwear: Closed-toe shoes that cover the entire foot are essential.
Additional PPE for Specific Procedures:
-
Respiratory Protection: If there is a risk of generating aerosols or dusts, a suitable respirator (e.g., N95) should be used in a well-ventilated area or a fume hood.
-
Face Shield: A face shield may be necessary in addition to safety goggles when there is a significant risk of splashing.
The following diagram outlines the decision-making process for selecting the appropriate PPE when working with this compound.
Caption: PPE selection workflow for handling this compound.
Standard Operating Procedures for Handling this compound
Engineering Controls:
-
Work in a well-ventilated laboratory.
-
Use a chemical fume hood for procedures that may generate dust or aerosols, such as weighing the powder or preparing stock solutions.
-
Ensure a safety shower and eyewash station are readily accessible.[5]
Safe Handling Practices:
-
Preparation: Before handling, ensure all necessary PPE is donned correctly. Prepare the work area by covering surfaces with absorbent, disposable bench paper.
-
Weighing: Carefully weigh the powdered this compound in a chemical fume hood to minimize inhalation risk.
-
Solution Preparation: When preparing solutions, add the solvent to the powder slowly to avoid splashing. Solutions of this compound may be unstable; it is recommended to prepare them fresh.[3]
-
Use: When using this compound in experiments, handle it with care to avoid contact with skin and eyes.
-
Post-Handling: After handling, decontaminate all surfaces and equipment. Remove and dispose of PPE properly. Wash hands thoroughly with soap and water.[5]
Emergency Procedures: Spill and Exposure Response
Spill Response:
In the event of a this compound spill, follow these steps:
-
Evacuate: Immediately alert others in the area and evacuate the immediate vicinity of the spill.
-
Isolate: Secure the area to prevent unauthorized entry.
-
Protect: Don appropriate PPE, including respiratory protection if the spill involves powder.
-
Contain: For small spills, cover with an absorbent material (e.g., chemical absorbent pads or vermiculite).
-
Clean: Carefully collect the absorbed material using non-sparking tools and place it in a sealed, labeled waste container. Clean the spill area with a suitable decontaminating solution, followed by soap and water.
-
Dispose: Dispose of all contaminated materials as hazardous waste according to institutional guidelines.
The following diagram illustrates the workflow for responding to a this compound spill.
Caption: Workflow for this compound spill response.
Exposure Response:
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention.
-
Skin Contact: Remove contaminated clothing and rinse the affected skin area thoroughly with soap and water for at least 15 minutes. Seek medical attention if irritation develops.
-
Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.
-
Ingestion: Do not induce vomiting. Rinse mouth with water. Seek immediate medical attention.[5]
Disposal Plan
All waste containing this compound, including contaminated PPE, absorbent materials from spills, and unused solutions, must be disposed of as hazardous chemical waste.
-
Segregation: Collect all this compound waste in a dedicated, clearly labeled, and sealed container.
-
Labeling: The waste container must be labeled with "Hazardous Waste" and the chemical name "this compound."
-
Storage: Store the waste container in a designated, secure area away from incompatible materials.
-
Disposal: Arrange for pickup and disposal by the institution's environmental health and safety (EHS) department in accordance with all local, state, and federal regulations. Do not dispose of this compound down the drain or in regular trash.[5]
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
